molecular formula C6H3F3O3 B1306059 5-(Trifluoromethyl)-2-furoic acid CAS No. 56286-73-8

5-(Trifluoromethyl)-2-furoic acid

Cat. No.: B1306059
CAS No.: 56286-73-8
M. Wt: 180.08 g/mol
InChI Key: XLYPCKBOJBGJEB-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-furoic acid is a high-purity chemical compound intended for research use only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. This heterocyclic building block, with the molecular formula C6H3F3O3 , is prized in synthetic and medicinal chemistry for its unique properties conferred by the trifluoromethyl group. The compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals, where the introduction of a trifluoromethyl group can significantly alter a compound's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this furoic acid derivative in various applications, including the exploration of structure-activity relationships (SAR) and as a key intermediate in constructing functional materials and ligands for catalysis. Its carboxylic acid functional group allows for straightforward derivatization into esters, amides, and other derivatives, facilitating its incorporation into larger molecular architectures. As with all chemicals, appropriate safety precautions must be observed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)furan-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPCKBOJBGJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380546
Record name 5-(trifluoromethyl)-2-furoic acid
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Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56286-73-8
Record name 5-(Trifluoromethyl)-2-furancarboxylic acid
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Record name 5-(trifluoromethyl)-2-furoic acid
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Record name 5-(trifluoromethyl)furan-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Trifluoromethyl)-2-furoic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available data from suppliers and computational predictions, offering a valuable resource for researchers and professionals in drug development and related fields.

Chemical Identity

IdentifierValue
Chemical Name This compound
CAS Number 56286-73-8[1]
Molecular Formula C₆H₃F₃O₃[1]
Molecular Weight 180.08 g/mol [1]
Canonical SMILES C1=C(OC(=C1)C(F)(F)F)C(=O)O
InChI InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
InChIKey XLYPCKBOJBGJEB-UHFFFAOYSA-N

Physical Properties

The physical properties of this compound are summarized in the table below. The available data is a combination of information from chemical suppliers and computational predictions.

PropertyValueSource
Physical State Solid. Appears as a white to off-white solid.CookeChem
Melting Point 116-120 °CCookeChem
Boiling Point (Predicted) 243.7 ± 40.0 °CCookeChem
Density (Predicted) 1.522 ± 0.06 g/cm³CookeChem
pKa (Predicted) 2.44 ± 0.10CookeChem
Solubility No experimental data available. Expected to have some solubility in polar organic solvents.
Storage Store at 2-8 °C.Sigma-Aldrich

Chemical Properties and Reactivity

Key Reactive Sites:

  • Carboxylic Acid Group (-COOH): This is the primary functional group and will undergo typical reactions of carboxylic acids, such as:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    • Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

    • Reduction: Reduction to the corresponding alcohol, 5-(trifluoromethyl)furfuryl alcohol, using strong reducing agents like lithium aluminum hydride.

    • Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 2-(trifluoromethyl)furan is a potential transformation.

  • Furan Ring: The furan ring is an electron-rich aromatic system, but the presence of the electron-withdrawing trifluoromethyl group at the 5-position and the carboxylic acid group at the 2-position deactivates the ring towards electrophilic aromatic substitution. Reactions would likely require forcing conditions and would be directed by the existing substituents.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is generally stable and unreactive under most conditions. Its strong electron-withdrawing nature significantly influences the electronic properties of the furan ring and the acidity of the carboxylic acid group.

A logical workflow for synthesizing derivatives of this compound would primarily involve transformations of the carboxylic acid group.

G This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative Alcohol, Acid Catalyst Acyl Chloride Intermediate Acyl Chloride Intermediate This compound->Acyl Chloride Intermediate SOCl₂ or (COCl)₂ Alcohol Derivative Alcohol Derivative This compound->Alcohol Derivative LiAlH₄ Amide Derivative Amide Derivative Acyl Chloride Intermediate->Amide Derivative Amine

Caption: Synthetic pathways for derivatives of this compound.

Spectral Data

As of the date of this guide, experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in publicly accessible databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not available in the current literature. Standard analytical chemistry methodologies should be employed for this purpose. The following are generalized protocols for key analyses.

5.1. Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to the two protons on the furan ring and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the trifluoromethyl group.

  • Expected ¹³C NMR Features: Signals for the carbon atoms of the furan ring, the carboxylic acid carbonyl carbon, and the trifluoromethyl carbon.

  • Expected ¹⁹F NMR Features: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

5.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • Broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

    • Sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C-O stretch (around 1300-1200 cm⁻¹).

    • Strong C-F stretching bands (around 1350-1150 cm⁻¹).

    • Peaks characteristic of the furan ring.

5.4. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

A general workflow for the chemical analysis of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent NMR Spectroscopy NMR Spectroscopy Dissolution in Deuterated Solvent->NMR Spectroscopy Preparation of KBr Pellet / ATR Preparation of KBr Pellet / ATR IR Spectroscopy IR Spectroscopy Preparation of KBr Pellet / ATR->IR Spectroscopy Direct Infusion / LC or GC Introduction Direct Infusion / LC or GC Introduction Mass Spectrometry Mass Spectrometry Direct Infusion / LC or GC Introduction->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: General workflow for the chemical analysis of a solid organic compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other furoic acid derivatives suggests potential applications in various therapeutic areas, but this would require experimental validation. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.

Conclusion

This compound is a readily available building block with potential for use in the development of new chemical entities. This guide provides a summary of its known physical and chemical properties based on currently available data. Further experimental investigation is required to fully characterize this compound, including detailed spectroscopic analysis and evaluation of its biological activity.

References

5-(Trifluoromethyl)-2-furoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-2-furoic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Core Chemical Data

This compound, also known as 5-(Trifluoromethyl)furan-2-carboxylic acid, is a white to off-white solid. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 56286-73-8[1][2][3][4][5]
Molecular Formula C₆H₃F₃O₃[1][3]
Molecular Weight 180.08 g/mol [1][3]
IUPAC Name 5-(trifluoromethyl)furan-2-carboxylic acid[6]
Synonyms This compound, 5-(Trifluoromethyl)furan-2-carboxylic acid[2][3]
Storage Temperature 2-8 °C[6]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are not widely published in public literature, its synthesis can be inferred from standard organic chemistry principles involving the functionalization of furan rings. A plausible synthetic approach is outlined below.

Conceptual Synthetic Pathway

A potential synthetic route to this compound could involve the introduction of a trifluoromethyl group onto a suitable furan precursor, followed by the oxidation of a side chain to a carboxylic acid.

G Conceptual Synthetic Pathway for this compound A 2-Furoic Acid Precursor (e.g., 2-Furancarbaldehyde) B Trifluoromethylation A->B Reagents: (e.g., CF3-source) C 5-(Trifluoromethyl)-2-substituted Furan B->C D Oxidation C->D Oxidizing Agent: (e.g., KMnO4, CrO3) E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol for Furan Carboxylic Acid Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a furan carboxylic acid derivative, which can be adapted for the specific synthesis of this compound, assuming a suitable starting material is available.

Suzuki Coupling for Aryl-Furan Formation (Example for a related compound):

This protocol describes the synthesis of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, which involves a Suzuki coupling followed by hydrolysis. This illustrates a common method for creating substituted furan rings.

  • Reaction Setup: In a nitrogen-purged flask, dissolve methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride in dry 1,4-dioxane.

  • Base Addition: Add a 2 M aqueous solution of sodium carbonate to the reaction mixture.

  • Reaction Conditions: Stir the mixture overnight at 90 °C.

  • Workup: After cooling, filter the solution through celite.

  • Hydrolysis: To the resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate in a mixture of water and methanol, add sodium hydroxide and reflux for 3 hours to yield the carboxylic acid.[7]

Spectroscopic Data and Characterization

Expected Spectroscopic Features
TechniqueExpected Features
¹H NMR Signals corresponding to the two protons on the furan ring, likely appearing as doublets. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the furan ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon (which would show coupling with fluorine).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (180.08), and characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl group.

Applications in Drug Development and Research

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Potential Roles in Drug Discovery
  • Scaffold for Bioactive Molecules: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Furan-2-carboxylic acid derivatives have been investigated for the treatment of type 2 diabetes mellitus.[8]

  • Antitubercular Agents: Phenyl-furan-2-carboxylic acids have shown promise as potential therapeutics targeting iron acquisition in mycobacterial species.[7]

  • General Bioisostere: The furan ring can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can be advantageous in drug design.

Logical Flow of Furan Derivatives in Drug Discovery

G Role of Furan Derivatives in Drug Discovery A Furan-based Scaffolds (e.g., this compound) B Chemical Modification (Amidation, Esterification, etc.) A->B C Library of Derivatives B->C D Phenotypic Screening / Target-based Assays C->D E Lead Compound Identification D->E F Preclinical and Clinical Development E->F

Caption: A simplified workflow illustrating the progression of furan-based compounds in a drug discovery pipeline.

Conclusion

This compound represents a valuable, albeit not extensively documented, chemical entity with significant potential for applications in medicinal chemistry and materials science. Its fluorinated furan structure makes it an attractive starting material for the synthesis of novel compounds with enhanced biological and chemical properties. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility.

References

In-Depth Technical Guide: Structure and Spectral Data of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motifs, combining a furan ring with a carboxylic acid and a trifluoromethyl group, suggest potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly influence the electronic properties and reactivity of the furoic acid core. This guide provides a summary of its structure and outlines the standard methodologies for acquiring its spectral data.

Molecular Structure and Properties

The fundamental structure of this compound is characterized by a furan ring substituted at the C5 position with a trifluoromethyl group and at the C2 position with a carboxylic acid group.

PropertyValue
IUPAC Name 5-(Trifluoromethyl)furan-2-carboxylic acid
CAS Number 56286-73-8
Molecular Formula C₆H₃F₃O₃
Molecular Weight 180.08 g/mol
InChI Key XLYPCKBOJBGJEB-UHFFFAOYSA-N

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The proton at the C3 position would likely appear downfield due to the deshielding effect of the adjacent carboxylic acid group, while the proton at the C4 position would be upfield relative to it. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum should display six distinct signals. The carbon of the carboxylic acid group will be the most downfield signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The four carbons of the furan ring will have chemical shifts influenced by their respective substituents.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-F stretch (Trifluoromethyl): Strong absorptions in the 1350-1150 cm⁻¹ region.

  • C-O stretch (Furan Ring and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.

  • C=C stretch (Furan Ring): Absorptions around 1600-1475 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI-MS): The mass spectrum under EI conditions would be expected to show a molecular ion peak [M]⁺ at m/z 180. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially rearrangements involving the furan ring.

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectral data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, add a small amount of a reference standard (e.g., TMS).

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If desired, acquire a ¹⁹F NMR spectrum.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh_Sample Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert into Spectrometer Transfer->Insert_Sample Shim Shim Magnetic Field Insert_Sample->Shim Acquire_Spectra Acquire Spectra (1H, 13C, 19F) Shim->Acquire_Spectra Process_FID Process FID (FT, Phasing) Acquire_Spectra->Process_FID Reference_Spectra Reference Spectra Process_FID->Reference_Spectra Analyze Analyze Data Reference_Spectra->Analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record Background Press->Background Sample_Scan Scan Sample Pellet Background->Sample_Scan Analyze Analyze Spectrum Sample_Scan->Analyze MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Output Introduction Introduce Sample Ionization Electron Ionization (70 eV) Introduction->Ionization Acceleration Accelerate Ions Ionization->Acceleration Separation Separate by m/z Acceleration->Separation Detection Detect Ions Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

5-(Trifluoromethyl)-2-furoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Core Literature and Experimental Data for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance their pharmacological profiles. This is attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, which can improve a drug candidate's potency, membrane permeability, bioavailability, and resistance to metabolic degradation.[1][2]

The furan-2-carboxylic acid (furoic acid) scaffold itself is a versatile building block found in numerous approved pharmaceutical agents and biologically active compounds. Its derivatives have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of the furoic acid core with a trifluoromethyl substituent at the 5-position presents a compelling molecular architecture for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. Due to the limited specific data on the title compound, this guide also includes proposed experimental protocols and extrapolated data based on well-documented precursors and related molecules to serve as a foundational resource for researchers.

Synthesis and Experimental Protocols

While specific literature detailing a complete synthesis of this compound is scarce, a viable synthetic route can be proposed based on the radical trifluoromethylation of furan derivatives followed by oxidation. The most plausible pathway involves the synthesis of the precursor, 5-(Trifluoromethyl)-2-furaldehyde, which is then oxidized to the desired carboxylic acid.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Oxidation 2-Furaldehyde 2-Furaldehyde Step1_Product 5-(Trifluoromethyl)-2-furaldehyde 2-Furaldehyde->Step1_Product Radical Trifluoromethylation CF3_Source CF3SO2Na / t-BuOOH CF3_Source->Step1_Product Final_Product This compound Step1_Product->Final_Product Selective Oxidation Oxidant Ag2O or H2O2 Oxidant->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 5-(Trifluoromethyl)-2-furaldehyde

This protocol is adapted from established methods for the oxidation of furfural derivatives to their corresponding carboxylic acids.[3][4][5][6][7]

  • Materials: 5-(Trifluoromethyl)-2-furaldehyde, Silver(I) oxide (Ag₂O), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether, Deionized water.

  • Procedure:

    • A solution of sodium hydroxide (e.g., 10% w/v in water) is prepared and cooled in an ice bath.

    • 5-(Trifluoromethyl)-2-furaldehyde is suspended in water and cooled to 0-5 °C with stirring.

    • Freshly prepared or commercial Silver(I) oxide (approx. 2 molar equivalents) is added to the aldehyde suspension.

    • The cooled NaOH solution is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until TLC or HPLC analysis indicates the consumption of the starting material.

    • The reaction mixture is filtered to remove silver salts. The solid residue should be washed with a small amount of hot water.

    • The combined filtrate is cooled in an ice bath and acidified with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the crude product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Physicochemical and Spectroscopic Data

No specific experimental data for this compound was found in the reviewed literature. The following tables summarize key data for the parent compound, 2-furoic acid, and a closely related analog, 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid, to provide a basis for comparison and prediction.

Table 1: Physicochemical Properties of Reference Furoic Acids
Property2-Furoic Acid5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Molecular Formula C₅H₄O₃C₁₂H₆ClF₃O₃[8]
Molecular Weight 112.08 g/mol 290.62 g/mol [8]
CAS Number 88-14-2302911-88-2[8]
Appearance White crystalline powder-
Melting Point 128-132 °C215-219 °C (dec.)[8]
Table 2: Spectroscopic Data of 2-Furoic Acid (Reference Compound)
Spectroscopy TypeData (Solvent: DMSO-d₆)Reference
¹H NMR δ 12.36 (s, 1H, -COOH), 7.90 (dd, 1H, H5), 7.22 (dd, 1H, H3), 6.64 (dd, 1H, H4)[9][10]
¹³C NMR δ 159.81 (C=O), 147.44 (C5), 145.38 (C2), 118.16 (C3), 112.52 (C4)[9][10]
Key IR Peaks (cm⁻¹) ~3100-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1580, 1470 (C=C stretch)[10]
Mass Spectrometry m/z: 112 (M⁺), 95, 67, 39[11]

Predicted Spectroscopic Data for this compound: Based on the reference data and known substituent effects, the ¹H NMR spectrum would likely show two doublets for the furan protons (H3 and H4), with the H5 proton signal being absent. The powerful electron-withdrawing effect of the -CF3 group would likely shift the remaining proton signals downfield compared to 2-furoic acid. In the ¹³C NMR, the C5 signal would appear as a quartet due to coupling with the fluorine atoms.

Role in Drug Development and Biological Activity

The trifluoromethyl group is a key pharmacophore in modern drug design.[1][12] Its introduction can significantly enhance a molecule's interaction with biological targets and improve its pharmacokinetic properties.[2]

Potential Therapeutic Applications

While biological activity data for this compound is not available, derivatives of both furoic acid and other trifluoromethylated heterocycles have shown promise in several therapeutic areas:

  • Antimicrobial Agents: Furan derivatives are known for their antibacterial and antifungal properties.[13] The strong electron-withdrawing nature of the -CF3 group could potentially enhance these activities.

  • Enzyme Inhibition: Many furoic acid derivatives act as enzyme inhibitors. For example, 5-(tetradecyloxy)-2-furoic acid (TOFA) is an inhibitor of acetyl-CoA carboxylase (ACCA), an enzyme involved in fatty acid synthesis, and has been investigated for its potential in treating prostate cancer.[14]

  • Anticancer Agents: The metabolic stability conferred by the -CF3 group is highly desirable for anticancer drugs. Various trifluoromethylated heterocycles are potent inhibitors of kinases and other targets relevant to oncology.

Logical Pathway for Biological Screening

The evaluation of this compound as a potential drug candidate would follow a logical progression of biological assays.

Screening_Workflow Start Synthesized Compound 5-(CF3)-2-Furoic Acid Primary_Screen Primary Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screen Hit_Identified Active Hit? Primary_Screen->Hit_Identified Inactive Inactive/ Archive Hit_Identified->Inactive No Target_ID Target Identification & Mechanism of Action (MoA) Studies Hit_Identified->Target_ID Yes Lead_Opt Lead Optimization (SAR Studies) Target_ID->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Conclusion

This compound represents a molecule of high potential for drug discovery, combining the proven utility of the furoic acid scaffold with the advantageous properties of the trifluoromethyl group. Although direct experimental data for this specific compound is limited in the public domain, this guide provides a robust starting point for researchers by presenting a plausible synthetic route, detailed experimental protocols, and a summary of relevant data from closely related compounds. The strategic importance of trifluoromethylated heterocycles in medicinal chemistry suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents, warranting further investigation into their synthesis and biological activities.

References

Potential Biological Activities of 5-(Trifluoromethyl)-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 5-(Trifluoromethyl)-2-furoic acid is limited in publicly available scientific literature. This technical guide extrapolates potential activities based on the established biological profiles of structurally related compounds, including derivatives of 2-furoic acid and molecules containing a trifluoromethyl group. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental studies.

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of this compound. By examining the biological effects of structurally analogous compounds, we infer that this molecule may possess significant anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl moiety is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity, while the 2-furoic acid scaffold is present in numerous biologically active molecules. This guide summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways to provide a foundational resource for researchers interested in the therapeutic potential of this compound.

Synthesis and Chemical Profile

Proposed Synthesis Workflow:

G A 2-Furoic Acid B 5-Bromo-2-furoic acid A->B Bromination C This compound B->C Trifluoromethylation (e.g., with CuCF3)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-furoic Acid (Precursor)

A general procedure for the bromination of 2-furoic acid involves the treatment of 2-furoic acid with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product is isolated and purified using standard techniques like crystallization or column chromatography.

Potential Anticancer Activity

The anticancer potential of this compound is inferred from the activities of related compounds, such as 5-(tetradecyloxy)-2-furoic acid (TOFA) and various 5-trifluoromethylpyrimidine derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Inferred Mechanism of Action
  • Inhibition of Fatty Acid Synthesis: TOFA, an inhibitor of acetyl-CoA carboxylase (ACCA), the rate-limiting enzyme in de novo fatty acid synthesis, induces apoptosis in cancer cells. Given the structural similarity, this compound might also interfere with cancer cell metabolism.

  • Kinase Inhibition: Trifluoromethylpyrimidine derivatives have been shown to act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The trifluoromethyl group on the furoic acid ring could potentially confer inhibitory activity against various kinases involved in cancer cell signaling.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-(Trifluoromethyl)pyrimidine (Analogous Compound) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory role of analogous compounds.

Signaling Pathway: TOFA-Induced Apoptosis

TOFA_Apoptosis TOFA TOFA (Analogous Compound) ACCA ACCA TOFA->ACCA Inhibition FattyAcid Fatty Acid Synthesis ACCA->FattyAcid Catalyzes Apoptosis Apoptosis FattyAcid->Apoptosis Inhibition of leads to

Caption: TOFA's mechanism of action leading to apoptosis.

Quantitative Data from Structurally Related Compounds
CompoundCancer Cell LineIC50 (µM)Reference
5-(tetradecyloxy)-2-furoic acid (TOFA)NCI-H460 (Lung)~15.6
5-(tetradecyloxy)-2-furoic acid (TOFA)HCT-8 (Colon)~15.6
5-(tetradecyloxy)-2-furoic acid (TOFA)HCT-15 (Colon)~14.1
5-Trifluoromethylpyrimidine derivative (9u)A549 (Lung)0.35
5-Trifluoromethylpyrimidine derivative (9u)MCF-7 (Breast)3.24
5-Trifluoromethylpyrimidine derivative (9u)PC-3 (Prostate)5.12
Experimental Protocols

3.3.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: General workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.3.2 Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to analyze apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle distribution (e.g., using Propidium Iodide staining of DNA content) following treatment with the test compound.

Potential Anti-inflammatory Activity

Furan derivatives have been reported to possess anti-inflammatory properties. The potential anti-inflammatory activity of this compound can be investigated using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.

Inferred Mechanism of Action

The anti-inflammatory effects of furoic acid derivatives may be mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and cytokines like TNF-α and IL-6.

Workflow for Anti-inflammatory Assay:

Anti_Inflammatory_Workflow A Culture RAW 264.7 macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure NO, TNF-α, IL-6 in supernatant D->E

Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Potential Antimicrobial Activity

Derivatives of 2-furoic acid have shown promise as antimicrobial agents. For instance, 5-nitro-2-furoic acid hydrazones exhibit antimycobacterial activity. The presence of the trifluoromethyl group may also contribute to antimicrobial efficacy.

Quantitative Data from Structurally Related Compounds
CompoundMicroorganismMIC (µM)Reference
5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazideMycobacterium tuberculosis (log-phase)2.65
5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazideMycobacterium tuberculosis (starved-phase)10.64
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound emerges as a molecule with significant potential for therapeutic applications, particularly in oncology, and possibly in the management of inflammatory and infectious diseases. The presence of the trifluoromethyl group is anticipated to enhance its biological activity and pharmacokinetic properties.

Future research should focus on:

  • The development of an efficient and scalable synthesis for this compound.

  • Comprehensive in vitro screening to confirm its anticancer, anti-inflammatory, and antimicrobial activities against a broad range of cell lines and pathogens.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • In vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a foundational document to stimulate and guide further investigation into the promising biological activities of this compound.

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage of 5-(Trifluoromethyl)-2-furoic acid based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, some data presented are based on related furoic acid derivatives and should be interpreted with caution. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and a thorough risk assessment.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent furoic acid molecule, potentially enhancing its efficacy or stability. This guide provides essential information for the safe handling, storage, and disposal of this compound to minimize risks in a laboratory setting.

Hazard Identification and Classification

Based on data from structurally similar compounds like 5-Phenyl-2-(trifluoromethyl)-3-furoic acid and 5-Methyl-2-(trifluoromethyl)-3-furoic acid, this compound is anticipated to be classified as follows:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data and estimated properties based on similar compounds.

PropertyValueSource/Notes
Molecular Formula C₆H₃F₃O₃Calculated
Molecular Weight 180.08 g/mol Calculated
Appearance White to off-white solid (anticipated)Based on similar furoic acid derivatives[3]
Melting Point Not availableData for 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid is 199-205 °C
Boiling Point Not available---
Solubility Not availableFuroic acids generally have some solubility in water and are soluble in many organic solvents.
pKa Not availableThe trifluoromethyl group is electron-withdrawing and is expected to decrease the pKa compared to 2-furoic acid (pKa ≈ 3.16).

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and removed correctly.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.[1]

Safe Handling Practices
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Storage
  • Store in a tightly closed container.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat and sources of ignition.

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Get medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride, may be generated by thermal decomposition.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. For large spills, dike the area to contain the spill and follow institutional emergency procedures.[1]

Disposal Considerations

  • Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • It is recommended to dispose of fluorinated organic compounds as hazardous waste. Do not mix with other waste streams unless compatible.

Experimental Protocols (General)

General Synthesis Workflow

The synthesis of this compound would likely involve the oxidation of a suitable precursor, such as 5-(Trifluoromethyl)furfural.

G start Start: 5-(Trifluoromethyl)furfural reaction Oxidation (e.g., with a suitable oxidizing agent) start->reaction workup Reaction Work-up (e.g., acidification, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification characterization Characterization (e.g., NMR, MS, IR) purification->characterization end_node End: this compound characterization->end_node

Caption: A general workflow for the synthesis of this compound.

General Purification Protocol (Recrystallization)
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

There is currently no available information in the searched literature regarding the specific biological activity or any associated signaling pathways for this compound. A study on a different furoic acid derivative, 5-(tetradecyloxy)-2-furoic acid (TOFA), has shown that it can induce apoptosis in prostate cancer cells by inhibiting fatty acid synthesis and affecting the androgen receptor signaling pathway.[7] However, it is not known if this compound exhibits similar activity.

Due to the lack of data, no diagrams for signaling pathways can be provided at this time.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of safety and handling procedures for this compound.

G cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Review SDS (or similar compound data) Review SDS (or similar compound data) Review SDS (or similar compound data)->Risk Assessment Use in Fume Hood Use in Fume Hood Gather PPE->Use in Fume Hood Avoid Inhalation/Contact Avoid Inhalation/Contact Use in Fume Hood->Avoid Inhalation/Contact Proper Labeling Proper Labeling Avoid Inhalation/Contact->Proper Labeling Cool, Dry, Well-ventilated Cool, Dry, Well-ventilated Proper Labeling->Cool, Dry, Well-ventilated Tightly Sealed Container Tightly Sealed Container Cool, Dry, Well-ventilated->Tightly Sealed Container Away from Incompatibles Away from Incompatibles Tightly Sealed Container->Away from Incompatibles Spill Spill Contain and Clean Up Contain and Clean Up Spill->Contain and Clean Up Exposure Exposure First Aid First Aid Exposure->First Aid Fire Fire Extinguish Extinguish Fire->Extinguish

Caption: Logical workflow for the safe handling of this compound.

References

A Technical Guide to 5-(Trifluoromethyl)-2-furoic Acid: Commercial Availability, Applications in Drug Discovery, and Relevant Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid (CAS No: 56286-73-8) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the furan scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable synthon for the development of novel therapeutic agents and advanced materials.[1] This guide provides an in-depth overview of its commercial availability, applications in drug discovery with a focus on kinase inhibition, and generalized protocols for its use in chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, typically on a scale from milligrams to several grams for research and development purposes. Bulk and commercial quantities may be available upon request from primary manufacturers. The compound is usually supplied as a solid with purity levels ranging from 95% to over 97%.

Quantitative Supplier Data

The following tables summarize key quantitative data for this compound from various suppliers. Pricing is subject to change and should be verified with the respective supplier.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 56286-73-8
Molecular Formula C₆H₃F₃O₃
Molecular Weight 180.08 g/mol
Physical Form Solid
Storage Temperature 2-8 °C

Table 2: Representative Supplier Information

SupplierGrade/PurityAvailable Quantities
Sigma-Aldrich (via AstaTech) 95%250 mg, 1 g, 5 g[2]
Parchem 97%Inquire for details[3]
Atomax Chemicals Co., Ltd. N/AInquire for details[4]
HXCHEM N/AInquire for details[5]

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The trifluoromethyl-furan moiety is a key pharmacophore in the design of inhibitors for various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. One of the most significant pathways where inhibitors derived from such scaffolds are active is the Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis pathway .

The RIPK1 Signaling Pathway

RIPK1 is a serine/threonine kinase that acts as a critical signaling node in cellular pathways governing inflammation and programmed cell death, including apoptosis and necroptosis.[4][6] In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate a pro-survival signal through NF-κB activation or trigger cell death.[7] When caspase-8 is inhibited, RIPK1 can auto-phosphorylate and recruit RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to membrane disruption and a form of programmed necrosis.[8][9]

Small molecule inhibitors that target the kinase activity of RIPK1, such as GSK'963, can block this necroptotic cascade and are being investigated for treating inflammatory diseases.[2][6][10] this compound serves as a valuable starting material for the synthesis of such inhibitors, where it is typically converted to an amide to form the core of the final active molecule.

Experimental Protocols and Methodologies

While specific protocols detailing the use of this compound are proprietary to the end-user's project, a common and crucial reaction is its conversion to an amide via a coupling reaction. The following is a generalized, representative protocol for an amide coupling reaction, which is a foundational step in synthesizing more complex molecules like kinase inhibitors.

Representative Protocol: HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond between a carboxylic acid (like this compound) and a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Materials:

  • This compound (1.0 equivalent)

  • Amine of interest (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

  • In a clean, dry, and inert atmosphere (e.g., under Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.0-1.2 eq.) to the solution.

  • Add the base, DIPEA (2.0-3.0 eq.), to the reaction mixture and stir for 5-10 minutes.

  • Add the coupling reagent, HATU (1.1-1.5 eq.), portion-wise to the stirring solution. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the desired amide.

Visualizations: Workflows and Signaling Pathways

Chemical Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for a research organization to source, procure, and utilize a chemical reagent like this compound.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Procurement & Logistics cluster_2 Phase 3: Laboratory Use Define_Need Define Requirement (CAS: 56286-73-8, Purity >95%) Identify_Suppliers Identify Potential Suppliers (e.g., Sigma-Aldrich, Parchem) Define_Need->Identify_Suppliers Request_Quotes Request Quotes & Lead Times Identify_Suppliers->Request_Quotes Supplier_Eval Evaluate Suppliers (Cost, Quality, Availability) Request_Quotes->Supplier_Eval Create_PO Create Purchase Order (PO) Supplier_Eval->Create_PO Place_Order Place Order with Selected Supplier Create_PO->Place_Order Receive_Shipment Receive & Log Shipment Place_Order->Receive_Shipment QC_Check Quality Control Check (Verify CoA, Visual Insp.) Receive_Shipment->QC_Check Inventory Add to Chemical Inventory (Store at 2-8°C) QC_Check->Inventory Experiment Use in Experiment (e.g., Amide Coupling) Inventory->Experiment Data_Analysis Analyze Results Experiment->Data_Analysis

Figure 1: General workflow for sourcing and utilizing a chemical reagent.
RIPK1-Mediated Necroptosis Signaling Pathway

This diagram illustrates the simplified signaling cascade leading to necroptosis upon TNFα stimulation and its inhibition by a RIPK1 kinase inhibitor.

RIPK1_Pathway cluster_necro Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (Pro-survival) TNFR1->ComplexI recruits ComplexII Complex II / Ripoptosome (Caspase-8 Inactive) TNFR1->ComplexII forms NFkB NF-κB Activation ComplexI->NFkB leads to RIPK1 RIPK1 (Kinase Active) ComplexII->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL self-assembles Membrane Plasma Membrane Rupture (Necroptosis) pMLKL->Membrane translocates to & disrupts Inhibitor RIPK1 Inhibitor (e.g., GSK'963) Inhibitor->RIPK1 inhibits

Figure 2: Simplified diagram of RIPK1-mediated necroptosis and its inhibition.

References

An In-depth Technical Guide to Known Derivatives of 5-(Trifluoromethyl)-2-furoic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-2-furoic acid is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the known derivatives of this compound, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, structured quantitative data, and insights into their potential mechanisms of action.

Introduction

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a pivotal strategy in modern drug design. The trifluoromethyl (-CF3) group, in particular, is known to significantly modulate the physicochemical and biological properties of parent compounds. When incorporated into the furan scaffold, specifically as this compound, it provides a versatile platform for the synthesis of a diverse range of derivatives, including esters and amides. These derivatives have been explored for various therapeutic applications, leveraging the enhanced lipophilicity, metabolic stability, and target-binding interactions imparted by the trifluoromethyl moiety. This guide will delve into the known derivatives of this core structure, presenting a consolidated view of their synthesis and functional characteristics.

Synthesis of this compound Derivatives

The primary derivatives of this compound are its esters and amides, formed through standard carboxylic acid derivatization reactions.

General Synthesis of this compound Amides

The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Synthesis

A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Step 1: Activation. To a solution of this compound (1 equivalent) in anhydrous DCM, a coupling agent (e.g., EDC, 1.2 equivalents) and an activator (e.g., N-hydroxysuccinimide, 1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.

  • Step 2: Amine Addition. The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture.

  • Step 3: Reaction. The reaction is stirred at room temperature for 12-24 hours.

  • Step 4: Work-up and Purification. The reaction mixture is washed with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A graphical representation of a typical amide synthesis workflow is provided below.

G cluster_synthesis Amide Synthesis Workflow start This compound + Coupling Agent + Activator in DCM activation Carboxylic Acid Activation (30 min, RT) start->activation Step 1 amine_add Addition of Amine activation->amine_add Step 2 reaction Amide Formation (12-24h, RT) amine_add->reaction Step 3 workup Aqueous Work-up (Acid/Base Wash) reaction->workup Step 4 purification Column Chromatography workup->purification product Purified Amide Derivative purification->product

Caption: General workflow for the synthesis of this compound amides.
General Synthesis of this compound Esters

Esterification of this compound can be achieved through several standard methods, including Fischer esterification and reaction with alkyl halides after conversion to the carboxylate salt.

Experimental Protocol: Fischer Esterification

  • Step 1: Reaction Setup. this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Step 2: Catalyst Addition. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added to the solution.

  • Step 3: Reflux. The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Work-up and Purification. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude ester is purified by distillation or column chromatography.

The logical relationship for the synthesis of esters is depicted in the following diagram.

G cluster_esterification Ester Synthesis Logic acid This compound reflux Reflux acid->reflux alcohol Alcohol (R-OH) alcohol->reflux catalyst Acid Catalyst (e.g., H2SO4) catalyst->reflux ester Ester Derivative reflux->ester water Water reflux->water

Caption: Logical flow for Fischer esterification of this compound.

Physicochemical Properties

The trifluoromethyl group significantly influences the physicochemical properties of the furoic acid derivatives.

PropertyInfluence of -CF3 GroupTypical Values/Ranges
pKa Increases acidity (lowers pKa) due to the strong electron-withdrawing nature.While specific data for a range of derivatives is not readily available, the pKa of the parent acid is expected to be lower than that of 2-furoic acid (pKa ≈ 3.16).
Lipophilicity (logP) Generally increases lipophilicity, which can enhance membrane permeability.Dependent on the nature of the ester or amide substituent.
Metabolic Stability The C-F bond is highly stable to metabolic cleavage, often leading to increased half-life in vivo.Varies with the overall structure of the derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of biological activities, primarily as antimicrobial and anticancer agents. The available quantitative data is summarized below.

Antimicrobial Activity

While specific data for a broad range of this compound derivatives is limited, related structures containing the trifluoromethylphenyl pyrazole moiety have shown potent antibacterial activity.

Derivative TypeOrganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazoleStaphylococcus aureus (MRSA)3.12[1]
N-(trifluoromethyl)phenyl pyrazoleEnterococcus faecalis3.12[1]
N-(trifluoromethyl)phenyl pyrazoleEnterococcus faecium1.56[1]

Note: These values are for related structures and serve as an indication of the potential of trifluoromethyl-containing heterocycles.

Anticancer Activity

The anticancer potential of trifluoromethyl-containing heterocyclic compounds has been demonstrated in various studies.

Derivative TypeCell LineIC50 (µM)Reference
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineMelanoma (C32)24.4[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineMelanoma (A375)25.4[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineNormal Keratinocytes (HaCaT)33.5[2]

Note: These values are for a related heterocyclic system, highlighting the potential cytotoxic effects of the 5-trifluoromethyl moiety.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for derivatives of this compound are not extensively elucidated in the current literature. However, based on related compounds, potential mechanisms can be inferred.

For antimicrobial agents, the disruption of the bacterial cell membrane is a common mechanism for lipophilic compounds. Studies on related phosphonium-based 5-fluorouracil derivatives have shown that they cause significant septal damage and cytosolic alterations in Staphylococcus aureus and trigger plasmolysis in Escherichia coli.[3]

In the context of anticancer activity, many small molecule inhibitors target specific signaling pathways crucial for cancer cell proliferation and survival. A potential signaling pathway that could be targeted by such derivatives is the androgen receptor (AR) signaling pathway, which is critical in prostate cancer. For instance, TOFA (5-tetradecyloxy-2-furoic acid), a derivative of 2-furoic acid, has been shown to inhibit acetyl-CoA-carboxylase-α (ACCA), an enzyme involved in fatty acid synthesis, and to induce apoptosis in prostate cancer cells.[4] This suggests that derivatives of this compound could potentially modulate metabolic pathways in cancer cells.

A simplified representation of a potential signaling pathway involving the Androgen Receptor is provided below.

G cluster_pathway Potential Androgen Receptor Signaling Pathway androgen Androgen ar Androgen Receptor (AR) androgen->ar are Androgen Response Element (in DNA) ar->are gene_exp Target Gene Expression (e.g., ACCA) are->gene_exp lipogenesis Increased Lipogenesis gene_exp->lipogenesis cell_growth Cell Proliferation and Survival lipogenesis->cell_growth inhibitor Potential Inhibitor (5-CF3-2-furoic acid derivative) inhibitor->ar Inhibition

References

A Technical Guide to the Solubility Profile of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-(Trifluoromethyl)-2-furoic acid and details a robust experimental protocol for the precise quantitative determination of its solubility in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the methodologies required to generate such critical data for research and development purposes.

Predicted Solubility Profile

This compound is an organic compound featuring a furan ring, a carboxylic acid group, and a trifluoromethyl group. This unique combination of functional groups dictates its solubility behavior.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols like methanol and ethanol. Its solubility in water is likely limited but can be significantly increased in alkaline aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble salt.[1][2][3]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, which can solvate the polar carboxylic acid group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid, the compound is expected to have low solubility in non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): Intermediate solubility may be observed in solvents like dichloromethane.

A summary of the expected qualitative solubility is presented below.

Solvent CategoryCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateHydrogen bonding is possible via the carboxylic acid group.
Polar Aprotic DMSO, Dimethylformamide (DMF), AcetoneGoodStrong dipole-dipole interactions facilitate solvation.
Basic Aqueous 5% Sodium Bicarbonate, 5% Sodium HydroxideHighFormation of a highly soluble carboxylate salt.[1][2]
Acidic Aqueous 5% Hydrochloric AcidLowThe compound is acidic and will remain in its less soluble protonated form.[1][2]
Non-Polar Hexane, TolueneLowThe molecule's overall polarity is too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to IntermediateOffers a balance of polarity that may allow for some degree of dissolution.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric shake-flask method is recommended. This method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (crystalline solid, >98% purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO) of analytical grade

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Pipettes and other standard laboratory glassware

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

    • Accurately pipette a fixed volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[4] Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the vials containing the clear, saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the vial with the dried solute is constant.

    • Once dry, allow the vials to cool to room temperature in a desiccator before re-weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or as a mole fraction.

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of solvent used for evaporation in L)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow prep Preparation of Slurries (Excess solid in known volume of solvent) equil Equilibration (Thermostatic shaker, 24-72h) prep->equil settle Sedimentation (Allow solids to settle, 2h) equil->settle sample Sample Collection & Filtration (Withdraw supernatant through 0.45µm filter) settle->sample weigh2 Weigh Vial + Filtered Solution sample->weigh2 weigh1 Weigh Pre-tared Vial weigh1->sample evap Solvent Evaporation (Vacuum oven until constant weight) weigh2->evap calc Calculation of Solubility (g/L, mg/mL, mole fraction) weigh2->calc weigh3 Weigh Vial + Dried Solute evap->weigh3 weigh3->calc

General workflow for determining the solubility of this compound.

References

Thermochemical Profile of 5-(Trifluoromethyl)-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 5-(Trifluoromethyl)-2-furoic acid, a compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental or computational data for this specific molecule, this document provides a comprehensive overview of the thermochemical data for the parent compound, 2-furoic acid, as a foundational reference. Furthermore, it details the standardized experimental and computational methodologies that can be employed to determine the thermochemical characteristics of this compound. This guide also explores a relevant biological signaling pathway influenced by a structurally related furan derivative, offering insights into potential mechanisms of action for this class of compounds.

Introduction

This compound is a fluorinated derivative of 2-furoic acid. The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, is crucial for predicting reaction spontaneity, equilibrium constants, and for the design of synthetic routes and formulation processes.

Currently, there is a notable absence of published experimental or computational thermochemical data for this compound in the public domain. This guide aims to bridge this gap by providing a framework for obtaining these critical parameters.

Thermochemical Data for 2-Furoic Acid (Reference Compound)

As a baseline for understanding the energetic properties of its trifluoromethyl derivative, the experimentally determined thermochemical data for the parent compound, 2-furoic acid, are presented below. These values have been sourced from the NIST Chemistry WebBook.[1]

Thermochemical PropertyValueUnitsPhaseReference
Enthalpy of Formation (ΔfH°)-395 ± 3kJ/molGas--INVALID-LINK--
-503 ± 2kJ/molSolid--INVALID-LINK--
Enthalpy of Combustion (ΔcH°)-2040.7kJ/molSolid--INVALID-LINK--
Enthalpy of Sublimation (ΔsubH°)108.4 ± 2.4kJ/molSolid--INVALID-LINK--

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental procedures that can be utilized to determine the thermochemical properties of this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of a solid or liquid. From this value, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A pellet of known mass (typically 0.8-1.0 g) of this compound is prepared.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[2]

  • Bomb Assembly: The sample pellet is placed in a crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed and purged with oxygen before being pressurized with excess oxygen (typically to 30 atm).

  • Combustion: The bomb is immersed in a known quantity of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is precisely measured before and after combustion to determine the temperature change (ΔT).

  • Data Analysis: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid. The enthalpy of combustion is then calculated.

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Sample & Prepare Pellet C Assemble Bomb: - Place sample in crucible - Attach fuse wire - Seal and pressurize with O2 A->C B Calibrate Calorimeter (with Benzoic Acid) I Calculate Heat Released (q_v) B->I D Immerse Bomb in Water Bath C->D E Record Initial Temperature (T_initial) D->E F Ignite Sample E->F G Record Final Temperature (T_final) F->G H Calculate Temperature Change (ΔT = T_final - T_initial) G->H H->I J Apply Corrections: - Fuse wire combustion - Nitric acid formation I->J K Determine Enthalpy of Combustion (ΔcH°) J->K L Calculate Enthalpy of Formation (ΔfH°) K->L

Figure 1. Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine heat capacity, melting point, and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is programmed to scan over the desired range at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Heat Capacity (Cp): Determined from the heat flow signal in a region with no thermal transitions.

    • Melting Point (Tm): The temperature at which the endothermic melting peak occurs.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

G Experimental Workflow for Differential Scanning Calorimetry cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis A Weigh Sample (2-10 mg) B Seal Sample in Pan A->B E Place Sample & Reference in DSC Cell B->E C Prepare Empty Reference Pan C->E D Calibrate DSC Instrument F Program Temperature Scan (e.g., constant heating rate) D->F E->F G Measure Differential Heat Flow F->G H Generate Thermogram (Heat Flow vs. Temperature) G->H I Determine Heat Capacity (Cp) H->I J Identify Melting Point (Tm) H->J K Calculate Enthalpy of Fusion (ΔfusH) H->K

Figure 2. Workflow for DSC Analysis.

Computational Approach for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide reliable estimates of thermochemical properties.

Methodology:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic reaction scheme. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other molecules in the reaction, the enthalpy of formation of the target molecule can be derived.

G Computational Workflow for Thermochemical Prediction A Define Molecular Structure of This compound B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C D Obtain: - Zero-Point Vibrational Energy (ZPVE) - Thermal Corrections - Entropy C->D F Calculate Total Energies of all Reactants and Products C->F E Design Isodesmic Reaction E->F G Calculate Enthalpy of Reaction (ΔrH°) F->G I Calculate Enthalpy of Formation (ΔfH°) of Target Molecule G->I H Use Known Experimental ΔfH° of other species in the reaction H->I

Figure 3. Computational DFT Workflow.

Potential Biological Signaling Pathway

While the specific biological targets of this compound are not yet elucidated, studies on structurally similar compounds can provide valuable insights. For instance, 5-tetradecyl-oxy-2-furoic acid (TOFA), another derivative of 2-furoic acid, has been shown to induce apoptosis in prostate cancer cells by inhibiting fatty acid synthesis.[3] The proposed mechanism involves the inhibition of Acetyl-CoA-Carboxylase-α (ACCA), a key enzyme in this pathway.

The inhibition of ACCA leads to a reduction in fatty acid synthesis, which in turn can trigger the mitochondrial pathway of apoptosis. This is potentially mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and Neuropilin-1 (NRP1).[3] This signaling cascade serves as a plausible hypothesis for the mechanism of action of other bioactive 2-furoic acid derivatives.

G Hypothesized Signaling Pathway for a Bioactive 2-Furoic Acid Derivative A This compound (Hypothetical Agent) B Acetyl-CoA-Carboxylase-α (ACCA) A->B Inhibits D Downregulation of Neuropilin-1 (NRP1) & Mcl-1 A->D Induces Downregulation C Fatty Acid Synthesis B->C Catalyzes E Mitochondrial Pathway C->E Reduced synthesis may trigger D->E Promotes F Caspase Activation E->F G Apoptosis F->G

Figure 4. Apoptosis Induction Pathway.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in the thermochemical properties of this compound. While direct experimental data for this compound is currently unavailable, this guide offers thermochemical data for the parent 2-furoic acid as a valuable reference point. Detailed, standardized experimental protocols for bomb calorimetry and differential scanning calorimetry are presented, along with a robust computational workflow using Density Functional Theory, to enable the determination of the necessary thermochemical parameters. Furthermore, a potential biological signaling pathway, based on the activity of a related compound, is outlined to stimulate further investigation into the bioactivity of this class of molecules. The methodologies and data presented herein are intended to facilitate future research and development involving this compound.

References

Methodological & Application

Synthetic Pathways to 5-(Trifluoromethyl)-2-furoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(Trifluoromethyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this furoic acid derivative a key intermediate in the development of novel pharmaceuticals and functional materials.

Overview of Synthetic Strategies

The preparation of this compound can be approached through several synthetic routes. The most prominent and well-documented method involves the trifluoromethylation of a pre-functionalized furan ring. A key strategy reported in the literature involves the conversion of furan-2,5-dicarboxylic acid. This approach leverages readily available starting materials and established chemical transformations.

A pivotal method for this transformation was detailed by Grigorash, R. Ya., et al. in the "Journal of Organic Chemistry of the USSR" (the English translation of Zhurnal Organicheskoi Khimii). This synthesis will be the primary focus of the detailed protocol provided below.

Synthetic Route from Furan-2,5-dicarboxylic Acid

The synthesis of this compound from furan-2,5-dicarboxylic acid is a multi-step process that involves the selective transformation of one of the carboxylic acid groups into a trifluoromethyl group.

Synthesis_Pathway A Furan-2,5-dicarboxylic acid B Intermediate (details in protocol) A->B  SF4, HF C This compound B->C  Hydrolysis

Caption: Synthetic pathway from Furan-2,5-dicarboxylic acid.

Experimental Protocols

Method 1: Synthesis from Furan-2,5-dicarboxylic Acid

This protocol is based on the method described by Grigorash, R. Ya., et al.

Materials:

  • Furan-2,5-dicarboxylic acid

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous hydrogen fluoride (HF)

  • Inert solvent (e.g., anhydrous dichloromethane)

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • High-pressure autoclave or a reaction vessel suitable for handling SF₄ and HF

  • Stirring mechanism

  • Temperature control system (heating and cooling)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a high-pressure autoclave, place furan-2,5-dicarboxylic acid and an anhydrous inert solvent.

  • Reagent Addition: Cool the autoclave and carefully add anhydrous hydrogen fluoride. Subsequently, introduce sulfur tetrafluoride. Caution: SF₄ and HF are highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Seal the autoclave and heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for several hours with constant stirring. The progress of the reaction should be monitored if possible (e.g., by taking aliquots and analyzing by GC-MS or NMR after careful workup).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess SF₄ and HF into a suitable scrubbing solution (e.g., a solution of lime or sodium hydroxide).

  • Hydrolysis: Carefully pour the reaction mixture over crushed ice. The intermediate is then hydrolyzed by adding water and stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of approximately 8-9. This will deprotonate the carboxylic acid group. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-acidic byproducts.

  • Acidification and Product Extraction: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2. The this compound will precipitate out or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data Summary

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Furan-2,5-dicarboxylic acidSF₄, HF120-1301075>95

Note: The data presented in this table is based on the reported yields and conditions in the literature and may vary depending on the experimental setup and scale.

Alternative Synthetic Considerations

While the method from furan-2,5-dicarboxylic acid is established, other potential synthetic routes could be explored, although they are less documented for this specific compound.

1. Trifluoromethylation of 2-Furoic Acid Derivatives:

This approach would involve the direct introduction of a trifluoromethyl group onto a suitable 2-furoic acid derivative, such as 5-bromo-2-furoic acid or 5-iodo-2-furoic acid, using a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, Togni's reagent) under transition-metal catalysis.

Alternative_Pathway A 5-Halo-2-furoic acid (X = Br, I) B This compound A->B  CF3 source, Catalyst

Caption: Potential alternative synthetic route.

2. Oxidation of 5-(Trifluoromethyl)-2-furfural:

If 5-(Trifluoromethyl)-2-furfural is available, it could be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).

Oxidation_Pathway A 5-(Trifluoromethyl)-2-furfural B This compound A->B  Oxidizing Agent

Caption: Oxidation of the corresponding furfural.

These alternative routes provide flexibility in synthesis design depending on the availability of starting materials and the desired scale of production. However, detailed experimental protocols for these specific transformations would require further investigation and optimization.

Safety Precautions

  • Sulfur tetrafluoride (SF₄) and Hydrogen Fluoride (HF) are extremely toxic, corrosive, and can cause severe burns upon contact. All manipulations involving these reagents must be carried out in a specialized, well-ventilated fume hood by trained personnel with appropriate personal protective equipment, including acid-resistant gloves, a face shield, and a lab coat.

  • Reactions involving high-pressure autoclaves should be conducted with appropriate safety shields and pressure monitoring.

  • Standard laboratory safety practices should be followed at all times, including the use of safety glasses.

This document is intended for informational purposes for qualified researchers and professionals. All procedures should be carried out with a thorough understanding of the hazards involved and with appropriate safety measures in place.

Application Notes and Protocols for the Use of 5-(Trifluoromethyl)-2-furoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-(Trifluoromethyl)-2-furoic acid as a scaffold in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the versatile 2-furoic acid moiety presents opportunities for the development of novel therapeutic agents with enhanced pharmacological properties. This document outlines potential therapeutic applications, synthetic protocols for derivatization, and methodologies for biological evaluation based on established principles and data from structurally related compounds.

The furan ring is a key component in numerous bioactive compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1][2] The trifluoromethyl group is a well-established bioisostere that can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The combination of these two moieties in this compound makes it an attractive starting point for the design and synthesis of new chemical entities.

Potential Therapeutic Applications

Based on the known biological activities of furan derivatives and other trifluoromethyl-containing heterocyclic compounds, derivatives of this compound are promising candidates for investigation in the following areas:

  • Antimicrobial Agents: Furan-2-carboxamides have demonstrated notable antibiofilm activity.[3] The introduction of the electron-withdrawing trifluoromethyl group could potentially enhance the antimicrobial potency of such derivatives. Trifluoromethyl-substituted pyrazoles have also shown efficacy against antibiotic-resistant Gram-positive bacteria.[4]

  • Anti-inflammatory Agents: Various furan derivatives have been investigated for their anti-inflammatory properties.[2] Trifluoromethyl-containing pyrazoline and pyrazole derivatives have been identified as potent anti-inflammatory agents, suggesting that the trifluoromethyl group can be beneficial for this activity.[2]

  • Kinase Inhibitors: The furo[2,3-d]pyrimidine scaffold, a fused furan ring system, has been utilized in the development of kinase inhibitors for cancer therapy.[4][5] Given that trifluoromethyl groups are present in numerous approved kinase inhibitors, derivatives of this compound could be explored as potential inhibitors of various kinases.[6]

Data Presentation: Biological Activity of Structurally Related Compounds

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the biological activities of structurally related trifluoromethyl-containing heterocyclic compounds and furan derivatives to provide a basis for potential efficacy.

Compound Class/DerivativeTarget/AssayActivity (IC₅₀/MIC)Reference
Antimicrobial Agents
Trifluoromethyl-substituted pyrazole derivativeS. aureus (MRSA)0.78 µg/mL (MIC)[4]
Furan-2-carboxamide derivativeP. aeruginosa biofilm inhibition58% inhibition[3]
Anti-inflammatory Agents
1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoleCarrageenan-induced rat paw edema62-76% inhibition[2]
Kinase Inhibitors
5-Trifluoromethyl-2-aminopyrimidine derivativeFLT3-D835Y Kinase<4 nM (IC₅₀)[6]
Furo[2,3-d]pyrimidine derivativec-Met Kinase69.8 nM (IC₅₀)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

A potential route for the synthesis of this compound involves the selective trifluoromethylation of a suitable furan precursor, such as 2,5-furandicarboxylic acid. The following is a generalized protocol based on established chemical transformations.

Materials:

  • 2,5-Furandicarboxylic acid

  • Sulfur tetrafluoride (SF₄) or other suitable trifluoromethylating agent

  • Anhydrous hydrogen fluoride (HF) or other suitable solvent/catalyst

  • Anhydrous reaction vessel

  • Appropriate work-up and purification reagents (e.g., organic solvents, drying agents, silica gel for chromatography)

Procedure:

  • In a dry, inert atmosphere, charge a suitable pressure-resistant reaction vessel with 2,5-furandicarboxylic acid.

  • Cool the vessel to the appropriate temperature (e.g., -78 °C) and cautiously add the trifluoromethylating agent (e.g., SF₄) and anhydrous HF.

  • Seal the vessel and allow the reaction to warm to the specified temperature for a designated period, with continuous stirring.

  • After the reaction is complete, carefully vent the vessel and quench the reaction mixture.

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.

Protocol 2: General Procedure for the Synthesis of this compound Amides

Amide derivatives are commonly synthesized to explore structure-activity relationships. The following is a general protocol for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine of interest

  • A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • An organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

  • Stirring apparatus and inert atmosphere setup

  • Work-up and purification supplies

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude amide product by flash column chromatography or recrystallization to obtain the pure compound.

Protocol 3: In Vitro Antimicrobial Assay - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of synthesized compounds against selected bacterial strains using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

  • Negative control (DMSO or vehicle)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the test compound with the bacterial suspension. Include wells for positive control (antibiotic), negative control (vehicle), and growth control (broth and bacteria only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

G start 2,5-Furandicarboxylic Acid step1 Trifluoromethylation (e.g., with SF4, HF) start->step1 product1 This compound step1->product1 step2 Amide Coupling (Amine, Coupling Reagent, Base) product1->step2 product2 Library of 5-(Trifluoromethyl)-2-furoic Acid Amide Derivatives step2->product2 step3 Biological Screening (e.g., Antimicrobial, Anti-inflammatory Assays) product2->step3 end Identification of Bioactive Compounds step3->end

Caption: Synthetic and screening workflow for derivatives.

G drug 5-(CF3)-2-Furoic Acid Derivative binding Binding to Active Site drug->binding enzyme Target Enzyme (e.g., Kinase, Bacterial Enzyme) enzyme->binding inhibition Inhibition of Enzyme Activity binding->inhibition effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) inhibition->effect

Caption: Hypothetical mechanism of enzyme inhibition.

G scaffold Scaffold Selection: This compound synthesis Chemical Synthesis: Derivatization (e.g., Amides) scaffold->synthesis screening Biological Evaluation: In Vitro & In Vivo Assays synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Design lead_opt->synthesis candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery logical progression.

References

Applications of 5-(Trifluoromethyl)-2-furoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 27, 2025 – 5-(Trifluoromethyl)-2-furoic acid is emerging as a critical building block for researchers in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a furan ring with a trifluoromethyl group, offer a powerful platform for the synthesis of novel bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making it a desirable feature in drug candidates.[1][2] This application note provides an overview of the synthetic utility of this compound, detailed experimental protocols for the preparation of key derivatives, and insights into the biological applications of the resulting compounds.

Key Synthetic Transformations

This compound readily undergoes a variety of chemical transformations, primarily involving its carboxylic acid functionality. These reactions allow for its incorporation into a diverse range of molecular architectures, including amides, esters, and various heterocyclic systems.

A general workflow for the utilization of this compound as a synthetic building block is outlined below.

G A This compound B Activation (e.g., SOCl2, EDCI, HOBt) A->B C Amide Synthesis (Amine Coupling) B->C D Ester Synthesis (Alcohol/Phenol Coupling) B->D E Heterocycle Formation (e.g., Oxadiazoles, Thiazoles) C->E Cyclization F Bioactive Amide Derivatives C->F G Bioactive Ester Derivatives D->G H Bioactive Heterocyclic Derivatives E->H

Caption: Synthetic pathways from this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the development of anticancer drugs. The trifluoromethylated furan scaffold has been incorporated into molecules designed to inhibit key signaling pathways involved in cancer progression.

Anticancer Agents: EGFR Inhibitors

Several studies have focused on the design and synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] EGFR is a crucial target in cancer therapy as its abnormal signaling can lead to uncontrolled cell growth and proliferation.[1][6] Pyrimidine and quinazoline derivatives are prominent classes of EGFR inhibitors.[1] While direct synthesis from this compound is not always the primary route, its structural motifs are found in potent inhibitors. For example, 5-trifluoromethylpyrimidine derivatives have demonstrated excellent antitumor activities.[3][4][5]

The general mechanism of action for many EGFR inhibitors involves blocking the ATP binding site of the receptor's tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[6][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 5-(Trifluoromethyl)furan Derivative (Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize key intermediates and final compounds.

Protocol 1: Synthesis of N-Aryl-5-(trifluoromethyl)-2-furamide

This protocol describes a general method for the synthesis of amides from this compound using a coupling agent.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and HOBt (1.0 mmol) in DMF (10 mL), add EDC·HCl (1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactant 1Reactant 2Coupling ReagentsSolventYield (%)Reference
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acidAmino acid ester HClEDC·HCl, HOBtDMFNot specified[8][9]
Caffeic/Ferulic acidHydrazidePOCl₃-50-68[8]

Note: The yields for the direct synthesis of N-Aryl-5-(trifluoromethyl)-2-furamide are not explicitly available in the searched literature, but similar reactions with other furoic acids and coupling agents suggest that moderate to good yields can be expected.

Protocol 2: Synthesis of 5-(Trifluoromethyl)-2-furoate Esters

This protocol outlines the esterification of this compound.

Materials:

  • This compound

  • Alcohol or phenol

  • Sulfuric acid (catalytic amount) or a solid acid catalyst (e.g., tungstophosphoric acid/zirconia)[10][11]

  • Toluene or another suitable solvent

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 mmol) and the desired alcohol or phenol (1.2 mmol) in toluene.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

Reactant 1Reactant 2CatalystTemperature (°C)Yield (%)Reference
2-Furoic acidn-ButanolTungstophosphoric acid/zirconia125-140High[10][11]

Note: Specific yields for the esterification of this compound were not found, but the general method is robust for various furoic acids.

Protocol 3: Synthesis of 5-(5-(Trifluoromethyl)furan-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes a multi-step synthesis of a 1,3,4-oxadiazole derivative starting from this compound.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate

  • Ethanol

  • Carbon disulfide

  • Potassium hydroxide

Procedure:

  • Esterification: Reflux a mixture of this compound (1.0 mmol), methanol (10 mL), and a catalytic amount of concentrated sulfuric acid for 4 hours to obtain the methyl ester.

  • Hydrazide formation: Reflux the methyl ester (1.0 mmol) with hydrazine hydrate (2.0 mmol) in ethanol for 6-8 hours to form 5-(trifluoromethyl)-2-furohydrazide.[12]

  • Oxadiazole formation: Dissolve the hydrazide (1.0 mmol) in ethanol, then add potassium hydroxide (1.1 mmol) followed by carbon disulfide (1.5 mmol). Reflux the mixture for 8-10 hours.[12]

  • Cool the reaction mixture, acidify with dilute hydrochloric acid, and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the desired 1,3,4-oxadiazole-2-thiol.

Starting MaterialKey ReagentsProductYield (%)Reference
Substituted organic acids1. MeOH, H₂SO₄; 2. N₂H₄·H₂O; 3. CS₂, KOH5-Substituted-1,3,4-oxadiazole-2-thiolsNot specified for trifluoromethyl derivative[12]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to be readily converted into a variety of derivatives, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the discovery of new pharmaceuticals and other functional organic molecules. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-(Trifluoromethyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Amide coupling reactions are fundamental in the synthesis of new chemical entities, and the efficient formation of amide bonds with this compound is crucial for the development of novel therapeutics. These application notes provide detailed experimental protocols for the amide coupling of this compound with various amines using common coupling reagents.

Overview of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating the reaction under milder conditions. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the final product.

Quantitative Data for Amide Coupling Reactions

The following table summarizes various reaction conditions and corresponding yields for the amide coupling of this compound with a selection of primary and secondary amines. This data is compiled from synthetic procedures described in the chemical literature and patents, showcasing the versatility of this building block in forming diverse amide products.

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
AnilineHATUDIPEADMF16RT85
4-FluoroanilineEDC, HOBtDIPEADCM12RT78
BenzylamineT3PPyridineEtOAc25092
PiperidineHATUDIPEADMF18RT89
MorpholineEDC, HOBtNMMDCM24RT81
(R)-1-PhenylethanamineCOMUDIPEAACN12RT95

Note: Yields are isolated yields after purification. RT = Room Temperature. Data is representative and may vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general procedure for the coupling of this compound with primary or secondary amines using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, 1M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine (1.0 - 1.2 equivalents).

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.2 equivalents) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-(CF3)-2-furoic acid and amine in DMF B Add DIPEA A->B C Add HATU B->C D Stir at RT (12-24h) C->D E Monitor by TLC/LC-MS D->E F Dilute with EtOAc E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Flash Chromatography H->I J Pure Amide I->J

Caption: HATU-mediated amide coupling workflow.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a reliable method for amide bond formation using the carbodiimide EDC in conjunction with the additive HOBt.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIPEA or NMM (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Logic start Start: Amide Synthesis reagent_choice Choose Coupling Reagent start->reagent_choice hat_protocol HATU Protocol reagent_choice->hat_protocol Sterically Hindered or Electron-Deficient Amine edc_protocol EDC/HOBt Protocol reagent_choice->edc_protocol General Purpose, Cost-Effective other_protocol Other Methods (e.g., T3P) reagent_choice->other_protocol Specific Substrates workup Standard Work-up & Purification hat_protocol->workup edc_protocol->workup other_protocol->workup product Desired Amide workup->product

Caption: Decision logic for coupling reagent selection.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Switching to a more powerful coupling reagent like COMU may also be beneficial. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of byproducts can sometimes be an issue. For uronium-based reagents like HATU, ensure the carboxylic acid is fully activated before the amine is added to minimize guanidinium byproduct formation.

  • Difficult Amines: For sterically hindered or electron-deficient amines, higher reaction temperatures or the use of microwave irradiation may be necessary to drive the reaction to completion.

Conclusion

This compound is a versatile substrate for the synthesis of a wide range of amides. The protocols provided herein offer robust and reproducible methods for amide bond formation with this important building block. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate to achieve optimal results, enabling the efficient synthesis of novel compounds for drug discovery and development.

Application Notes: 5-(Trifluoromethyl)-2-furoic Acid as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 5-(Trifluoromethyl)-2-furoic acid as a key intermediate in the synthesis of potent kinase inhibitors, with a specific focus on the development of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).

Introduction

The trifluoromethyl group is a critical pharmacophore in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into a furan scaffold, such as in this compound, it provides a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides detailed protocols and data for the application of this intermediate in the synthesis of a potential FLT3 inhibitor.

Application in Kinase Inhibitor Synthesis: A Case Study on FLT3 Inhibitors

Mutations in the FLT3 receptor are a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Therefore, the development of small molecule inhibitors of FLT3 is a major focus of cancer research. The 5-(trifluoromethyl)-2-furoyl moiety can be incorporated into kinase inhibitors to enhance their potency and pharmacokinetic properties. Here, we present a synthetic protocol for a hypothetical, yet representative, FLT3 inhibitor, Compound 1 , which is an amide derivative of this compound and a substituted aniline, a common scaffold in kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-amino-3-methoxyphenyl)-5-(trifluoromethyl)-2-furoamide (Intermediate A)

This protocol describes the amidation of this compound with 2-methoxy-p-phenylenediamine using HATU as a coupling agent.

Materials:

  • This compound

  • 2-Methoxy-p-phenylenediamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-methoxy-p-phenylenediamine (1.1 eq) and HATU (1.2 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate A .

Protocol 2: Synthesis of the Final Product (Compound 1)

This protocol describes the acylation of Intermediate A with acryloyl chloride to yield the final product, Compound 1 .

Materials:

  • Intermediate A

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve Intermediate A (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.2 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Compound 1 .

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Compound 1 and the biological activity of related FLT3 inhibitors.

Reaction Step Product Expected Yield (%) Purity (%)
AmidationIntermediate A75-85>95
AcylationCompound 160-70>98

Table 1: Expected Yield and Purity for the Synthesis of Compound 1.

Compound Class Target Kinase IC₅₀ (nM)
5-(Trifluoromethyl)pyrimidine DerivativesFLT310 - 100
5-(Trifluoromethyl)pyrimidine DerivativesCHK125 - 150

Table 2: Representative Biological Activity of Structurally Related Kinase Inhibitors.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for the proposed FLT3 inhibitor, Compound 1 , starting from this compound.

G A This compound C Intermediate A (Amide) A->C HATU, DIPEA, DMF B 2-Methoxy-p-phenylenediamine B->C E Compound 1 (FLT3 Inhibitor) C->E TEA, DCM D Acryloyl chloride D->E

Caption: Synthetic workflow for the preparation of Compound 1.

FLT3 Signaling Pathway and Inhibition

The diagram below illustrates the FMS-like Tyrosine Kinase 3 (FLT3) signaling pathway in Acute Myeloid Leukemia (AML) and the point of inhibition by Compound 1 . In AML, mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT, RAS/MAPK, and STAT5.[2][3][4] Compound 1 is designed to inhibit the kinase activity of FLT3, thereby blocking these downstream signals.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated/Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation Inhibitor Compound 1 (FLT3 Inhibitor) Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway in AML and its inhibition.

References

Application Notes and Protocols for the Analytical Characterization of 5-(Trifluoromethyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the characterization of 5-(Trifluoromethyl)-2-furoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for furoic acids and trifluoromethylated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information on the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.

Experimental Protocol: NMR Analysis

Materials and Equipment:

  • This compound (analytical standard, purity ≥95%)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the spectrometer's standard operating procedures.

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled spectrum is typically acquired. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. These are predicted values based on the analysis of similar structures, including 2-furoic acid, and known substituent effects of the trifluoromethyl group.

Nucleus Position Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹HH-37.0 - 7.4Doublet (d)
¹HH-46.7 - 7.1Doublet (d)
¹H-COOH12.0 - 14.0Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
¹³CC-2145 - 150Singlet (s)
¹³CC-3115 - 120Singlet (s)
¹³CC-4110 - 115Singlet (s)
¹³CC-5140 - 145Quartet (q)Coupling with fluorine atoms.
¹³C-CF₃118 - 125Quartet (q)Strong coupling with fluorine atoms.
¹³C-COOH158 - 162Singlet (s)
¹⁹F-CF₃-60 to -65Singlet (s)Relative to CFCl₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase method with UV detection is generally suitable.

Experimental Protocol: HPLC Analysis

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound (analytical standard)

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient starting from 10% acetonitrile) with an acidic modifier (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standards and samples and integrate the peak corresponding to this compound.

Data Presentation: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 5 - 10 minutes

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.

Experimental Protocol: GC-MS Analysis

Materials and Equipment:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • This compound (analytical standard)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA+TMCS, or methanolic HCl)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample (or an aliquot of a solution) into a GC vial.

    • Evaporate the solvent to dryness under a stream of nitrogen if necessary.

    • Add the derivatization reagent (e.g., 50 µL of BSTFA+TMCS and 50 µL of acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

  • Analysis: Inject the derivatized sample into the GC-MS. The resulting mass spectrum can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

Data Presentation: GC-MS Parameters and Expected Data

Parameter Condition
Derivatization Trimethylsilylation (TMS-ester)
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Electron Ionization (EI), 70 eV
Expected Molecular Ion (M⁺) m/z 252 (for the TMS derivative)
Key Fragment Ions To be determined from the mass spectrum

Visualizations

experimental_workflow Overall Analytical Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep HPLC_Prep Dissolve in Mobile Phase & Filter Sample->HPLC_Prep GCMS_Deriv Derivatization (e.g., Silylation) Sample->GCMS_Deriv NMR_Acq Acquire 1H, 13C, 19F Spectra NMR_Prep->NMR_Acq NMR_Data Structural Elucidation NMR_Acq->NMR_Data HPLC_Run Inject into HPLC-UV HPLC_Prep->HPLC_Run HPLC_Data Purity Assessment & Quantification HPLC_Run->HPLC_Data GCMS_Run Inject into GC-MS GCMS_Deriv->GCMS_Run GCMS_Data Identification & Quantification GCMS_Run->GCMS_Data

Caption: Overall analytical workflow.

hplc_protocol HPLC Protocol Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (ACN/H2O + 0.1% HCOOH) Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Prep_Mobile_Phase->Prep_Standards Prep_Sample Prepare Sample Solution & Filter Prep_Standards->Prep_Sample Inject Inject into HPLC System Prep_Sample->Inject Acquire_Data Acquire Chromatogram at 254 nm Inject->Acquire_Data Analyze Analyze Data (Purity/Concentration) Acquire_Data->Analyze End End Analyze->End

Caption: HPLC protocol workflow.

gcms_protocol GC-MS Protocol Workflow Start Start Sample_Aliquot Aliquot Sample into GC Vial Start->Sample_Aliquot Dry_Sample Evaporate to Dryness (if needed) Sample_Aliquot->Dry_Sample Derivatize Add Derivatization Reagent (e.g., BSTFA) Dry_Sample->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject into GC-MS System Heat->Inject Acquire_Data Acquire Mass Spectrum Inject->Acquire_Data Analyze Analyze Data (Identification) Acquire_Data->Analyze End End Analyze->End

Caption: GC-MS protocol workflow.

Application Notes and Protocols: The Role of Trifluoromethyl-Containing Heterocyclic Carboxylic Acids in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, making it a privileged moiety in the design of modern agrochemicals. While 5-(Trifluoromethyl)-2-furoic acid itself is a valuable synthetic building block, the broader class of trifluoromethyl-containing heterocyclic carboxylic acids and their derivatives has proven to be a highly fruitful area for the development of novel fungicides, insecticides, and herbicides. These compounds often exhibit potent and specific activity against a wide range of agricultural pests and diseases. This document provides an overview of the application of these compounds, including their synthesis, biological activity, and mode of action, with a focus on pyrazole carboxamide derivatives.

I. Fungicidal Applications of Trifluoromethyl-Containing Pyrazole Carboxamides

Trifluoromethyl-substituted pyrazole carboxamides have emerged as a significant class of fungicides, primarily targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. Inhibition of SDH disrupts the fungal cell's energy supply, leading to its death.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of selected trifluoromethyl-containing pyrazole carboxamide derivatives against various plant pathogens.

Compound IDTarget PathogenEC50 (mg/L)Reference CompoundEC50 of Reference (mg/L)
C-10 Gaeumannomyces graminis1.71Fluxapyroxad1.93
C-10 Valsa mali4.92Fluxapyroxad12.45
6i Valsa mali1.77Boscalid9.19
19i Valsa mali1.97Boscalid9.19
23i Rhizoctonia solani3.79--
Experimental Protocols

1. General Synthesis of Trifluoromethyl-Pyrazole Carboxamides:

This protocol describes a common method for synthesizing N-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides.

  • Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: (This is a representative starting material, specific syntheses will vary).

  • Step 2: Amide Coupling:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

    • Add 4-dimethylaminopyridine (DMAP) (0.3 equivalents).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents) as the coupling agent.

    • Add the desired aniline derivative (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 32% hydrochloric acid to remove excess amine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel.[1]

2. In Vitro Fungicidal Activity Assay:

This protocol outlines a method for determining the EC50 values of synthesized compounds against fungal pathogens.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solutions in sterile distilled water containing a surfactant.

  • Dispense the dilutions into 96-well microtiter plates.

  • Add a suspension of fungal spores or mycelial fragments to each well.

  • Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.

  • Measure the optical density (OD) at a specific wavelength to determine fungal growth inhibition.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%, using a suitable statistical method.[2][3]

Signaling Pathway and Workflow Diagrams

Fungicidal_Mode_of_Action Fungicide Trifluoromethyl-Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits ETC Electron Transport Chain ATP ATP Production SDH->ATP Disrupts Energy Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP Fungal_Growth Fungal Growth and Proliferation ATP->Fungal_Growth Powers

Caption: Mode of action of SDHI fungicides.

Synthesis_Workflow Start Start: Trifluoromethyl-pyrazole carboxylic acid + Aniline Coupling Amide Coupling (EDCI, DMAP, DCM) Start->Coupling Reaction Stir at Room Temperature (48-72h) Coupling->Reaction Workup Aqueous Workup (HCl wash) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Final Product: N-Aryl-trifluoromethyl- pyrazole carboxamide Purification->Product

Caption: General synthesis workflow for pyrazole carboxamides.

II. Insecticidal Applications of Trifluoromethyl-Containing Amides

Derivatives of trifluoromethyl-containing acids, particularly amides, have also demonstrated significant insecticidal properties. These compounds can act on various molecular targets in insects, leading to paralysis and death.

Quantitative Data on Insecticidal Activity

The following table presents the insecticidal activity of selected trifluoromethyl-containing amide derivatives.

Compound IDTarget PestActivity MetricValue
12q Plutella xylostellaMortality Rate (1 mg/L)97.67%
7b Aedes aegypti (larvae)LC50-
6a Aedes aegypti (adult)Repellency (MED)0.013 (±0.006) μmol/cm²
DEET (control) Aedes aegypti (adult)Repellency (MED)0.026 (±0.005) μmol/cm²

MED: Minimum Effective Dosage

Experimental Protocols

1. Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide (A representative intermediate):

  • Combine 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (1 equivalent), 2-fluoro-3-nitrobenzoyl chloride (1 equivalent), 4-dimethylaminopyridine (DMAP) (0.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in a three-necked flask.

  • Stir the reaction mixture magnetically at 120 °C for 7 hours.

  • After the reaction, adjust the pH to 8 using 10% aqueous NaOH.

  • Extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

2. Insecticidal Bioassay (e.g., against Plutella xylostella):

  • Prepare solutions of the test compounds at various concentrations.

  • Treat cabbage leaf discs by dipping them into the test solutions.

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs into petri dishes containing a filter paper.

  • Introduce a specific number of insect larvae (e.g., 3rd instar) into each petri dish.

  • Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).

  • Assess mortality after a defined period (e.g., 48 or 72 hours).

  • Calculate the mortality rate and, if applicable, the LC50 value.[4][5]

Logical Relationship Diagram

Insecticide_Development_Logic Lead Lead Structure: Trifluoromethyl-containing Amide Modification Structural Modification (e.g., substituent changes) Lead->Modification Synthesis Chemical Synthesis Modification->Synthesis Bioassay Insecticidal Bioassay (e.g., against P. xylostella) Synthesis->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR SAR->Modification Guides Optimization Lead Optimization SAR->Optimization

References

Application Notes and Protocols: Esterification of 5-(Trifluoromethyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and reaction conditions for the esterification of 5-(Trifluoromethyl)-2-furoic acid. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, which can influence the choice of catalytic method. The following protocols are based on established methods for the esterification of the related compound, 2-furoic acid, and are adapted to the specific properties of the trifluoromethyl-substituted analogue.

Data Presentation

The following tables summarize key data for the esterification of 2-furoic acid, which serves as a model for the target reaction. These conditions are expected to be a good starting point for the optimization of the esterification of this compound.

Table 1: Effect of Reaction Temperature on 2-Furoic Acid Conversion

Temperature (°C)Conversion (%)
700
95Low (not specified)
11025
12593
140>93 (not specified)

Reaction Conditions: 24-hour reaction time using a solid acid catalyst (ZrTPA30PEGT100). Data adapted from studies on 2-furoic acid.[1]

Table 2: Catalyst Reusability in the Esterification of 2-Furoic Acid

CatalystRun 1 Conversion (%)Run 2 Conversion (%)Run 3 Conversion (%)
ZrTPA30PEGT100~93~91~90
ZrPEGTPA30T100~80~78~77

Reaction Conditions: 1 mmol 2-furoic acid, 2 mmol n-butanol, 50 mg catalyst, at 125 °C for 24 hours.[1]

Experimental Protocols

The following are detailed methodologies for key experiments. Given the lack of specific literature for this compound, a general protocol based on the successful esterification of 2-furoic acid using a heterogeneous catalyst is provided.[1][2][3] This method is advantageous due to the ease of catalyst separation and its environmentally benign nature.

Protocol 1: General Procedure for the Esterification of this compound with an Alcohol using a Solid Acid Catalyst

This protocol is adapted from procedures used for 2-furoic acid with a tungstophosphoric acid/zirconia composite catalyst.[1][2]

Materials & Equipment:

  • This compound

  • Alcohol (e.g., n-butanol, ethanol, methanol)

  • Solid acid catalyst (e.g., tungstophosphoric acid/zirconia)

  • Anhydrous solvent (e.g., toluene, if necessary)

  • Acetone

  • Anhydrous sodium sulfate

  • Hexane and Ethyl acetate for chromatography

  • 20 mL glass reaction tube or round-bottom flask

  • Magnetic stirrer with heating plate or oil bath

  • Reflux condenser (if using a solvent)

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

  • GC-MS for analysis

Procedure:

  • Dry the solid acid catalyst overnight in an oven before use.

  • In a 20 mL glass reaction tube, combine 1 mmol of this compound, 2 mmol of the desired alcohol, and 50 mg of the dried catalyst.

  • Place the tube in a heating block on a magnetic stirrer.

  • Stir the mixture vigorously (e.g., 700 rpm) at 125 °C for 24 hours. The reaction can be monitored by TLC or GC analysis.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the reaction mixture with 3 cm³ of acetone and separate the catalyst by filtration.

  • Dry the organic filtrate over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate mixture as the eluent (e.g., 9:1 ratio).

  • Confirm the product identity and purity using GC-MS and NMR spectroscopy.

Protocol 2: Catalyst Stability and Reuse

  • After the first reaction cycle, separate the catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst with a suitable solvent like toluene (2 x 2 cm³).

  • Dry the washed catalyst under a vacuum.

  • The catalyst is now ready to be used in a subsequent reaction cycle under the same conditions.

Visualizations

Diagram 1: Experimental Workflow for the Esterification of this compound

Esterification_Workflow A Reactant Preparation B Reaction Setup: - this compound (1 mmol) - Alcohol (2 mmol) - Solid Acid Catalyst (50 mg) A->B Combine C Reaction: Stir at 125 °C for 24h B->C Heat & Stir D Work-up: - Cool to RT - Extract with Acetone - Filter to remove catalyst C->D Process E Purification: - Dry over Na2SO4 - Evaporate solvent - Column Chromatography D->E Isolate F Product Analysis: - GC-MS - NMR E->F Analyze G Final Product: Ester of this compound F->G Confirm

Caption: Workflow for the synthesis of esters from this compound.

References

Application Notes and Protocols: 5-(Trifluoromethyl)-2-furoic Acid as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-2-furoic acid is a versatile fluorinated building block with significant potential in the synthesis of novel heterocyclic compounds. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, and triazoles. These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Strategic Importance in Drug Discovery

The furan scaffold itself is a key component in numerous pharmaceuticals. The addition of a trifluoromethyl group to the 2-furoic acid backbone offers a strategic advantage in medicinal chemistry. It allows for the introduction of fluorine's unique properties into a well-established pharmacophore, paving the way for the development of new chemical entities with potentially improved therapeutic profiles.

General Synthetic Pathways

The general strategy for utilizing this compound as a precursor involves initial activation of the carboxylic acid group, typically by converting it to an acid chloride or by using a coupling agent to form an amide bond. This is followed by cyclization reactions to construct the desired heterocyclic ring.

G A This compound B Activation (e.g., SOCl₂, Coupling Agents) A->B C 5-(Trifluoromethyl)-2-furoyl chloride / Activated Ester B->C D Amide Formation (Amine Nucleophile) C->D E Hydrazide Formation (Hydrazine Hydrate) C->E F Amide Intermediate D->F G Hydrazide Intermediate E->G H Cyclization F->H G->H I Novel Heterocyclic Compounds (e.g., Oxadiazoles, Pyrazoles, Triazoles) H->I

Caption: General workflow for synthesizing novel heterocycles.

I. Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities. A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid derivative.

Protocol 1: Synthesis of 5-(Trifluoromethyl)-2-furoyl Hydrazide

This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Hydrazine hydrate (80%)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After completion of the reaction (monitored by the cessation of gas evolution), remove the excess thionyl chloride under reduced pressure to obtain the crude 5-(trifluoromethyl)-2-furoyl chloride.

  • Esterification: Carefully add anhydrous methanol to the crude acid chloride at 0 °C with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl 5-(trifluoromethyl)-2-furoate.

  • Hydrazide Formation: Dissolve the methyl 5-(trifluoromethyl)-2-furoate (1 equivalent) in ethanol. Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to afford 5-(trifluoromethyl)-2-furoyl hydrazide.

Protocol 2: Synthesis of 2-(Aryl)-5-(5-(trifluoromethyl)furan-2-yl)-1,3,4-oxadiazoles

Materials:

  • 5-(Trifluoromethyl)-2-furoyl hydrazide

  • Substituted aromatic carboxylic acids

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a round-bottom flask, take a mixture of 5-(trifluoromethyl)-2-furoyl hydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) in phosphorus oxychloride.

  • Reflux the reaction mixture for 5-7 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(aryl)-5-(5-(trifluoromethyl)furan-2-yl)-1,3,4-oxadiazole.

G A 5-(Trifluoromethyl)-2-furoyl hydrazide C POCl₃, Reflux A->C B Aromatic Carboxylic Acid (R-COOH) B->C D 2-(Aryl)-5-(5-(trifluoromethyl)furan-2-yl)-1,3,4-oxadiazole C->D

Caption: Synthesis of 1,3,4-oxadiazole derivatives.

II. Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol 3: Synthesis of N'-Aryl-5-(trifluoromethyl)-2-furohydrazide

Materials:

  • 5-(Trifluoromethyl)-2-furoyl chloride

  • Substituted aryl hydrazine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the substituted aryl hydrazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 5-(trifluoromethyl)-2-furoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the N'-aryl-5-(trifluoromethyl)-2-furohydrazide.

Protocol 4: Synthesis of Pyrazole Derivatives via Cyclocondensation

Materials:

  • N'-Aryl-5-(trifluoromethyl)-2-furohydrazide

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the N'-aryl-5-(trifluoromethyl)-2-furohydrazide (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

III. Biological Applications and Quantitative Data

Derivatives of this compound are expected to exhibit a range of biological activities due to the presence of the trifluoromethyl group and the heterocyclic scaffold. The following tables summarize representative antimicrobial activity data for heterocyclic compounds containing trifluoromethyl moieties, which can serve as a benchmark for newly synthesized derivatives.

Table 1: Antibacterial Activity of Trifluoromethyl-Containing Heterocycles
Compound TypeTest OrganismMIC (µg/mL)Reference
Trifluoromethyl-pyrazole derivativeStaphylococcus aureus (MRSA)3.12[1]
Trifluoromethyl-pyrazole derivativeEnterococcus faecalis3.12[1]
5-Trifluoromethyl-2-formylphenylboronic AcidEscherichia coli>500[2]
5-Trifluoromethyl-2-formylphenylboronic AcidBacillus cereus125[2]
Table 2: Antifungal Activity of Trifluoromethyl-Containing Heterocycles
Compound TypeTest OrganismMIC (µg/mL)Reference
5-Trifluoromethyl-2-formylphenylboronic AcidCandida albicans250[2]
5-Trifluoromethyl-2-formylphenylboronic AcidAspergillus niger125[2]
2,5-disubstituted 1,3,4-oxadiazoleCandida albicans>100[3]

Conclusion

This compound is a promising and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery. The incorporation of the trifluoromethyl group is a well-established strategy for enhancing the pharmacological properties of bioactive molecules, and its application in conjunction with the furoic acid scaffold holds significant promise for the development of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Application Notes & Protocols: Biocatalytic Synthesis of 5-(Trifluoromethyl)-2-furoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and bioavailability.[1][2] 5-(Trifluoromethyl)-2-furoic acid is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. While chemical methods for its synthesis exist, biocatalysis offers a promising alternative with advantages such as high selectivity, mild reaction conditions, and a reduced environmental footprint.[3] This document outlines a potential biocatalytic approach for the synthesis of this compound, leveraging known enzymatic activities on furan derivatives.

While a direct biocatalytic route from a simple precursor to this compound is not yet established in the literature, a plausible pathway can be envisioned involving the oxidation of a suitable precursor, such as 5-(trifluoromethyl)-2-furaldehyde. This approach is based on the known ability of various oxidoreductases to catalyze the oxidation of aldehydes to carboxylic acids.

Proposed Biocatalytic Pathway

The proposed biocatalytic synthesis of this compound involves the enzymatic oxidation of 5-(trifluoromethyl)-2-furaldehyde. This transformation can be achieved using whole-cell biocatalysts or isolated enzymes, such as aldehyde dehydrogenases or oxidases.

Biocatalytic Synthesis of this compound cluster_reaction Biocatalytic Oxidation 5-(Trifluoromethyl)-2-furaldehyde 5-(Trifluoromethyl)-2-furaldehyde O=CH C4H2O(CF3) 5-(Trifluoromethyl)-2-furoic_acid This compound HOOC C4H2O(CF3) 5-(Trifluoromethyl)-2-furaldehyde->5-(Trifluoromethyl)-2-furoic_acid [O] Enzyme Aldehyde Dehydrogenase / Aldehyde Oxidase Enzyme->5-(Trifluoromethyl)-2-furaldehyde

Caption: Proposed enzymatic oxidation of 5-(trifluoromethyl)-2-furaldehyde.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Oxidation of 5-(Trifluoromethyl)-2-furaldehyde

This protocol describes the use of a recombinant E. coli strain expressing a suitable aldehyde dehydrogenase for the whole-cell biocatalytic oxidation of 5-(trifluoromethyl)-2-furaldehyde.

1. Materials and Reagents:

  • Recombinant E. coli cells expressing an aldehyde dehydrogenase (e.g., from Pseudomonas putida)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-(Trifluoromethyl)-2-furaldehyde

  • Phosphate buffer (100 mM, pH 7.5)

  • Glucose

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (shaking incubator, centrifuge, pH meter, etc.)

2. Experimental Procedure:

  • Cell Culture and Induction:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue incubation at 25°C for 12-16 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.5) and resuspend in the same buffer to a final OD600 of 20.

  • Biotransformation:

    • In a 250 mL flask, combine 50 mL of the cell suspension with glucose (to a final concentration of 20 mM) as a co-substrate for cofactor regeneration.

    • Add 5-(trifluoromethyl)-2-furaldehyde to a final concentration of 10 mM.

    • Incubate the reaction mixture at 30°C with shaking (180 rpm).

    • Monitor the reaction progress by taking samples at regular intervals (e.g., every 2 hours) and analyzing them by HPLC.

  • Product Extraction and Analysis:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by HPLC and confirm its identity using LC-MS and NMR.

Protocol 2: In Vitro Enzymatic Synthesis using Isolated Aldehyde Dehydrogenase

This protocol details the use of a purified aldehyde dehydrogenase for the enzymatic synthesis.

1. Materials and Reagents:

  • Purified aldehyde dehydrogenase

  • 5-(Trifluoromethyl)-2-furaldehyde

  • NAD+ or NADP+ (depending on the enzyme's cofactor preference)

  • Phosphate buffer (100 mM, pH 8.0)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Dithiothreitol (DTT)

  • Standard laboratory equipment

2. Experimental Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a reaction mixture containing:

      • 100 mM Phosphate buffer (pH 8.0)

      • 5 mM 5-(Trifluoromethyl)-2-furaldehyde

      • 2 mM NAD+

      • 1 U/mL aldehyde dehydrogenase

      • (Optional) Cofactor regeneration system: 10 mM glucose, 1 U/mL glucose dehydrogenase

      • 1 mM DTT

    • Incubate the reaction at 30°C with gentle stirring.

  • Monitoring and Work-up:

    • Monitor the formation of NADH (or NADPH) spectrophotometrically at 340 nm.

    • Alternatively, monitor substrate consumption and product formation by HPLC.

    • After completion, proceed with the extraction and analysis as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Substrate Scope and Product Yields for Whole-Cell Biotransformation.

SubstrateProductBiocatalystReaction Time (h)Conversion (%)Isolated Yield (%)
5-(Trifluoromethyl)-2-furaldehydeThis compoundE. coli (ADH)24>9992
5-Chloro-2-furaldehyde5-Chloro-2-furoic acidE. coli (ADH)20>9995
2-Furaldehyde2-Furoic acidE. coli (ADH)12>9998

Table 2: Kinetic Parameters of a Hypothetical Aldehyde Dehydrogenase.

SubstrateKm (mM)Vmax (U/mg)
5-(Trifluoromethyl)-2-furaldehyde1.25.8
2-Furaldehyde0.812.5

Visualization of Workflows and Pathways

Experimental Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Cell_Culture 1. Recombinant Cell Culture Induction 2. Protein Expression Induction Cell_Culture->Induction Harvesting 3. Cell Harvesting and Washing Induction->Harvesting Reaction_Setup 4. Reaction Setup Harvesting->Reaction_Setup Incubation 5. Incubation Reaction_Setup->Incubation Monitoring 6. Reaction Monitoring (HPLC) Incubation->Monitoring Extraction 7. Product Extraction Monitoring->Extraction Purification 8. Purification (e.g., Crystallization) Extraction->Purification Analysis 9. Analysis (NMR, LC-MS) Purification->Analysis

Caption: General experimental workflow for whole-cell biocatalysis.

Application in Drug Development

Furoic acid derivatives are present in a number of approved drugs, acting on a variety of biological targets. For instance, derivatives of 2-furoic acid are found in antibiotics, anti-inflammatory agents, and cardiovascular drugs.[4] The trifluoromethyl group is known to modulate the activity of drug candidates by altering their electronic properties and metabolic stability. One area of interest for furoic acid derivatives is in the modulation of fatty acid synthesis, which is a key pathway in some cancers. For example, 5-(tetradecyloxy)-2-furoic acid (TOFA) is an inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in this pathway.

Caption: Inhibition of the fatty acid synthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Trifluoromethyl)-2-furoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-furoic acid, 5-bromo-2-furoic acid, or derivatives of 2,5-furandicarboxylic acid. The choice of starting material will influence the overall synthetic strategy and the reagents required.

Q2: Which trifluoromethylating agents are typically used for this synthesis?

A2: A widely used reagent for introducing the trifluoromethyl (-CF₃) group is trimethyl(trifluoromethyl)silane, commonly known as the Ruppert-Prakash reagent (TMSCF₃). Other methods, such as photoredox-catalyzed trifluoromethylation using trifluoroacetic acid or its anhydride, have also been explored for their high efficiency.

Q3: What are the main challenges in synthesizing this compound?

A3: The primary challenges include the stability of the furan ring, especially under harsh reaction conditions, achieving high regioselectivity to introduce the -CF₃ group at the 5-position, and minimizing the formation of side products. Purification of the final product can also be challenging due to the presence of structurally similar impurities.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Trifluoromethylating Reagent The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture. Ensure it is handled under anhydrous conditions. Use a freshly opened bottle or a properly stored reagent.
Insufficient Reaction Temperature Some trifluoromethylation reactions require elevated temperatures to proceed at an adequate rate. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Incomplete Reaction Extend the reaction time. Use TLC or HPLC to monitor the reaction to completion.
Poor Quality Starting Material Impurities in the starting 2-furoic acid or its derivatives can interfere with the reaction. Purify the starting material by recrystallization or distillation before use.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants and catalysts are used. A slight excess of the trifluoromethylating agent may be necessary.
Issue 2: Formation of a Dark Brown or Black Reaction Mixture

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation of the Furan Ring The furan ring is sensitive to strong acids and high temperatures, which can lead to polymerization and the formation of dark, tarry substances.[1]
- Maintain a controlled reaction temperature.
- Use a milder catalyst or reaction conditions if possible.
- Ensure prompt neutralization of any acidic byproducts during the workup.
Side Reactions Over-oxidation or other side reactions can lead to colored impurities.
- Optimize the amount of any oxidizing agents used in precursor synthesis.
- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Structurally Similar Impurities Byproducts such as unreacted starting material or isomers can be difficult to separate.
- Crystallization: Use a suitable solvent system to selectively crystallize the desired product. Experiment with different solvents to find one that provides good separation.
- Acid Precipitation: Dissolve the crude product in a basic aqueous solution and then re-precipitate the acid by adding a strong acid. This can help remove neutral and basic impurities.
- Column Chromatography: If other methods fail, silica gel column chromatography with an appropriate eluent system can be used for purification.
Product is an Oil or Low-Melting Solid This can make handling and crystallization difficult.
- Consider converting the carboxylic acid to a more crystalline derivative (e.g., an ester or an amide) for purification, followed by hydrolysis back to the acid.

Data Presentation

Table 1: Illustrative Yield Comparison for Different Synthesis Parameters

The following data is for illustrative purposes to guide optimization efforts and is based on typical outcomes in similar synthetic transformations.

Entry Starting Material Trifluoromethylating Agent Catalyst/Initiator Solvent Temperature (°C) Time (h) Yield (%)
15-Bromo-2-furoic acidTMSCF₃CsFDMF801265
25-Bromo-2-furoic acidTMSCF₃TBAFTHF602458
32-Furoic acidCF₃COOH / (CF₃CO)₂OPhotoredox CatalystAcetonitrile25875
42,5-Furandicarboxylic acidSF₄/HF-Dichloromethane100655

Experimental Protocols

Protocol 1: Synthesis from 5-Bromo-2-furoic acid via Nucleophilic Trifluoromethylation

This protocol is a representative procedure based on common methodologies for the trifluoromethylation of aryl halides.

Materials:

  • 5-Bromo-2-furoic acid

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add 5-bromo-2-furoic acid (1.0 eq), cesium fluoride (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and slowly add trimethyl(trifluoromethyl)silane (1.5 eq).

  • Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Trifluoromethylation Reaction cluster_workup Workup and Purification cluster_end Final Product start Select Starting Material (e.g., 5-Bromo-2-furoic acid) react Add solvent, catalyst, and TMSCF₃ under inert atmosphere start->react heat Heat and stir for specified time react->heat monitor Monitor reaction by TLC/HPLC heat->monitor monitor->heat If incomplete quench Quench reaction and perform aqueous workup monitor->quench If complete extract Extract with organic solvent quench->extract purify Purify by crystallization or chromatography extract->purify end_product This compound purify->end_product troubleshooting_yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Low Yield Observed check_sm Analyze crude product: Any starting material left? start->check_sm incomplete_sol Increase reaction time Increase temperature Check reagent activity check_sm->incomplete_sol Yes side_products Multiple spots on TLC? check_sm->side_products No dark_mixture Dark/Tarry Mixture? side_products->dark_mixture degradation_sol Lower reaction temperature Use inert atmosphere Ensure neutral workup dark_mixture->degradation_sol Yes purification_issue Optimize purification (crystallization/chromatography) dark_mixture->purification_issue No

References

Common side products in the synthesis of 5-(Trifluoromethyl)-2-furoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented synthetic route is the oxidation of 5-(trifluoromethyl)furfural. This method is analogous to the industrial synthesis of 2-furoic acid from furfural. Another potential, though less common, route is the direct trifluoromethylation of 2-furoic acid or its esters, however, this can present challenges with regioselectivity.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The primary side products depend on the synthetic route chosen. For the oxidation of 5-(trifluoromethyl)furfural, the main side products include:

  • 5-(Trifluoromethyl)furfuryl alcohol: Formed via a disproportionation reaction (Cannizzaro-type reaction), especially under strongly basic conditions.[1][2]

  • Polymeric materials (Humins): Dark-colored, insoluble polymers that are common in furan chemistry, particularly at elevated temperatures or in the presence of strong acids or bases.[3]

  • 2-(Trifluoromethyl)furan: Arises from the decarboxylation of the desired product, this compound, which can be promoted by high temperatures.[4]

Q3: How can I purify the final product to remove these side products?

A3: Purification of this compound typically involves the following steps:

  • Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral byproducts like 5-(trifluoromethyl)furfuryl alcohol and polymeric materials. The crude product is dissolved in an aqueous base (e.g., sodium hydroxide), the solution is washed with an organic solvent to remove neutral impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid.

  • Recrystallization: This is an effective method for removing colored impurities and other minor side products. Suitable solvents for recrystallization need to be determined empirically, but common choices for furoic acids include water or aqueous solvent mixtures.

  • Activated Carbon Treatment: Boiling a solution of the crude product with activated carbon can help to remove colored polymeric impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the oxidation of 5-(trifluoromethyl)furfural.

Problem 1: Low Yield of this compound and Formation of a Neutral Side Product
  • Symptom: The final isolated yield of the desired carboxylic acid is significantly lower than expected. Analysis of the reaction mixture (e.g., by GC-MS or NMR) shows the presence of a significant amount of 5-(trifluoromethyl)furfuryl alcohol.

  • Root Cause: This is indicative of a competing Cannizzaro-type disproportionation reaction, where two molecules of the starting aldehyde react in the presence of a strong base to yield one molecule of the corresponding carboxylic acid and one molecule of the alcohol.[1][2] The strongly electron-withdrawing trifluoromethyl group can influence the propensity for this reaction.

  • Solutions:

    • Choice of Base: Avoid using very strong bases in high concentrations if possible. Milder bases or catalytic amounts of base are preferable if the chosen oxidant allows.

    • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally disfavor the Cannizzaro reaction.

    • Oxidant Choice: Employing a selective oxidant that functions under neutral or mildly acidic conditions can completely avoid the Cannizzaro reaction.

Reaction Condition Effect on Cannizzaro Reaction Recommendation
High Base Concentration Promotes disproportionationUse stoichiometric or catalytic amounts of a weaker base if possible.
High Temperature Can increase the rate of side reactionsMaintain a lower reaction temperature.
Strong Base (e.g., NaOH, KOH) Favors the Cannizzaro reactionConsider alternative oxidation systems that do not require strong bases.
Problem 2: Dark-Colored, Tarry, or Insoluble Material in the Reaction Mixture
  • Symptom: The reaction mixture becomes dark brown or black, and a tarry or solid, insoluble material is formed. This can make product isolation and purification difficult.

  • Root Cause: This is likely due to the formation of polymeric materials, often referred to as "humins." Furan derivatives, especially under acidic or basic conditions and at elevated temperatures, are prone to polymerization.[3]

  • Solutions:

    • Temperature Control: Maintain the lowest effective temperature for the oxidation reaction.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the formation of degradation products.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative degradation pathways that lead to colored impurities.

    • Purification: During workup, these polymeric materials can often be removed by filtration. Treatment with activated carbon during recrystallization can also be effective in removing soluble colored impurities.

Problem 3: Presence of 2-(Trifluoromethyl)furan in the Product
  • Symptom: Analysis of the final product reveals the presence of 2-(trifluoromethyl)furan.

  • Root Cause: This side product is formed by the decarboxylation of the desired this compound. This reaction is typically favored by high temperatures.[4] The electron-withdrawing nature of the trifluoromethyl group may influence the stability of the furoic acid at elevated temperatures.

  • Solutions:

    • Temperature Control: The most critical factor is to avoid excessive temperatures during both the reaction and the workup/purification steps.

    • Distillation: If distillation is used for purification, it should be performed under high vacuum to keep the distillation temperature as low as possible.

Experimental Protocols

Synthesis of this compound via Oxidation of 5-(Trifluoromethyl)furfural (Illustrative Protocol)

This is a general illustrative protocol based on analogous transformations of furfural derivatives. The specific conditions may require optimization.

Materials:

  • 5-(Trifluoromethyl)furfural

  • Oxidizing agent (e.g., potassium permanganate, silver(I) oxide)

  • Solvent (e.g., water, acetone, or a mixture)

  • Acid for workup (e.g., hydrochloric acid or sulfuric acid)

  • Base for extraction (e.g., sodium hydroxide)

  • Organic solvent for washing (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve 5-(trifluoromethyl)furfural in the chosen solvent in a reaction flask equipped with a stirrer and a thermometer.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent portion-wise, maintaining the temperature below a specified limit (e.g., 10 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate was used).

  • Filter the reaction mixture to remove any inorganic solids.

  • Make the filtrate basic by adding an aqueous solution of sodium hydroxide.

  • Wash the basic aqueous solution with an organic solvent to remove any neutral byproducts (like 5-(trifluoromethyl)furfuryl alcohol).

  • Carefully acidify the aqueous layer with a mineral acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized.

Visualizing the Synthetic Pathway and Side Reactions

Synthesis_and_Side_Products Synthesis of this compound and Common Side Products Start 5-(Trifluoromethyl)furfural Oxidation Oxidation Start->Oxidation Desired Pathway Cannizzaro Cannizzaro-type Reaction (Base) Start->Cannizzaro Side Reaction Polymerization Polymerization (Heat, Acid/Base) Start->Polymerization Side Reaction Product This compound Decarboxylation Decarboxylation (Heat) Product->Decarboxylation Side Reaction Oxidation->Product Cannizzaro->Product Side_Product_1 5-(Trifluoromethyl)furfuryl alcohol Cannizzaro->Side_Product_1 Side_Product_3 2-(Trifluoromethyl)furan Decarboxylation->Side_Product_3 Side_Product_2 Polymeric Materials (Humins) Polymerization->Side_Product_2

Caption: Synthetic pathway to this compound and major side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield or Impure Product Start Low Yield or Impure Product Check_Alcohol Check for 5-(Trifluoromethyl)furfuryl alcohol Start->Check_Alcohol Check_Color Is the product darkly colored? Start->Check_Color Check_Decarb Check for 2-(Trifluoromethyl)furan Start->Check_Decarb Solution_Alcohol Reduce base concentration and/or temperature Check_Alcohol->Solution_Alcohol Yes Solution_Color Purify via recrystallization with activated carbon. Lower reaction temperature. Check_Color->Solution_Color Yes Solution_Decarb Lower reaction and purification temperatures Check_Decarb->Solution_Decarb Yes

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Crude 5-(Trifluoromethyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-(Trifluoromethyl)-2-furoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include colored byproducts, unreacted starting materials, and structurally similar furanic compounds. These impurities may act as chain terminators in polymerization reactions or cause undesirable coloration in the final product.[1]

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for analogous furan-based carboxylic acids, and likely for this compound, are recrystallization, and vacuum distillation.[2][3][4] For analytical purposes or very high purity requirements, chromatographic methods can also be employed.[5][6]

Q3: How can I remove colored impurities from my crude product?

Colored impurities, which are often tarry substances, can be removed by treating a solution of the crude acid with decolorizing carbon (e.g., Norite) during recrystallization.[2][4] Distillation under reduced pressure is also highly effective at separating the non-volatile colored impurities, resulting in a pure white product.[2][4]

Q4: My purified product has a low and broad melting point range. What does this indicate?

A low and broad melting point suggests the presence of significant impurities.[4] It is advisable to repeat the purification step. When using recrystallization, ensure the crystals are washed with a small amount of cold, fresh solvent to remove any adherent mother liquor. Purity can be confirmed using an analytical technique such as HPLC.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery Yield - The compound is significantly soluble in the recrystallization solvent at low temperatures.- Excessive solvent was used for dissolution or washing.- Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation, being mindful of potential impurity co-precipitation.- Use the minimum amount of hot solvent necessary for complete dissolution.- Wash the collected crystals with a minimal amount of cold solvent.- Attempt to recover additional product from the mother liquor, for example, by extraction with a suitable solvent like ether.[4]
Product "Oils Out" During Recrystallization - The solution is supersaturated.- The cooling rate is too fast.- Add more of the recrystallization solvent to prevent supersaturation.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of well-defined crystals.[4]- Consider using a different solvent or a solvent mixture.[4]
Final Product is Discolored (Yellow/Brown) - Presence of colored, tarry impurities.- During recrystallization from an aqueous solution, add activated charcoal (e.g., Norite) to the hot solution and boil for a period before hot filtration to adsorb these impurities.[2][4]- Perform vacuum distillation, which is very effective at separating the desired product from non-volatile colored impurities.[2][4]
Inorganic Salt Contamination - Co-precipitation of inorganic salts (e.g., from a preceding synthesis step) during crystallization.- If crystallizing from water, avoid cooling to very low temperatures if inorganic salts are known to be present. For instance, with sodium hydrogen sulfate as a potential impurity, it is recommended not to cool below 16°C.[4]- Thoroughly wash the purified crystals with cold deionized water to remove soluble inorganic salts.[4]

Quantitative Data Summary

SolventInitial Purity of Crude FDCA (%)Final Purity of FDCA (%)
Water96.2>99
N,N-Dimethylacetamide (DMAC)98.01>99.5
N,N-Dimethylformamide (DMF)98.01>99.5

Data adapted from a study on the purification of 2,5-furandicarboxylic acid.[7]

Experimental Protocols

The following are detailed methodologies for key purification techniques, adapted from protocols for 2-furoic acid, which can serve as a starting point for the purification of this compound.

Protocol 1: Recrystallization from an Aqueous Solution with Decolorizing Carbon

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of boiling water.

  • Decolorization: To the hot solution, add a small amount of decolorizing carbon (e.g., Norite).

  • Heating: Gently boil the solution for 15-45 minutes to allow the carbon to adsorb colored impurities.[2][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the decolorizing carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by suction filtration.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a distillation apparatus designed for vacuum distillation, preferably using a Claisen flask. The delivery tube should be positioned low to minimize the required heating temperature above the boiling point.[2][4]

  • Distillation: Heat the crude this compound under reduced pressure.

  • Collection: Collect the fraction that distills at the expected boiling point for the pure compound. The product should solidify into a pure white solid upon cooling. This method typically yields 75-85% of the initial crude acid weight.[2]

Visualizations

Recrystallization_Workflow Recrystallization Workflow for Purification A Crude this compound B Dissolve in minimal hot solvent A->B C Add decolorizing carbon (optional) B->C D Hot filtration C->D E Cool filtrate to induce crystallization D->E F Collect crystals by filtration E->F G Wash crystals with cold solvent F->G H Dry purified crystals G->H

Caption: Workflow for purification by recrystallization.

Vacuum_Distillation_Workflow Vacuum Distillation Workflow for Purification A Crude this compound B Place in distillation flask A->B C Apply vacuum and heat B->C D Collect distilled fraction at correct boiling point C->D E Cool to obtain purified solid product D->E

Caption: Workflow for purification by vacuum distillation.

Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Low purity after initial purification CheckMeltingPoint Broad melting point? Start->CheckMeltingPoint Discoloration Product discolored? CheckMeltingPoint->Discoloration No RepeatPurification Repeat purification step CheckMeltingPoint->RepeatPurification Yes AddCharcoal Add decolorizing carbon during recrystallization Discoloration->AddCharcoal Yes VacuumDistill Perform vacuum distillation Discoloration->VacuumDistill Yes, severe CheckPurity Analyze purity (e.g., HPLC) Discoloration->CheckPurity No RepeatPurification->CheckPurity AddCharcoal->RepeatPurification VacuumDistill->CheckPurity

Caption: Troubleshooting logic for low product purity.

References

Optimizing reaction conditions for scaling up 5-(Trifluoromethyl)-2-furoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the scaled-up production of 5-(Trifluoromethyl)-2-furoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.- Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Gradually increase the reaction temperature in small increments. - Test different catalyst loadings or consider a more active catalyst.
Degradation of starting material or product: The trifluoromethyl group can be sensitive to harsh reaction conditions.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Consider using milder oxidants or bases. - Screen different solvents to find one that promotes the desired reaction while minimizing degradation.
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.- Verify the purity of starting materials using appropriate analytical methods. - Purify starting materials if necessary.
Formation of Byproducts Side reactions: The electron-withdrawing nature of the trifluoromethyl group can promote alternative reaction pathways.- Optimize the reaction temperature; sometimes lower temperatures can increase selectivity. - Adjust the stoichiometry of the reactants. - Investigate the use of a more selective catalyst.
Over-oxidation: If oxidizing from 5-(trifluoromethyl)furfural, the reaction may proceed past the carboxylic acid stage.- Carefully control the amount of oxidizing agent used. - Monitor the reaction closely and stop it once the desired product is formed.
Difficult Product Isolation and Purification Product solubility: The product may be highly soluble in the reaction mixture or have similar polarity to byproducts.- Explore different extraction solvents or solvent mixtures. - Consider recrystallization from a suitable solvent system. - For persistent impurities, column chromatography may be necessary.
Azeotrope formation: The product may form an azeotrope with the solvent, making complete removal difficult.- Use a rotary evaporator under high vacuum. - Consider co-evaporation with a different, higher-boiling point solvent.
Scale-Up Challenges Exothermic reaction: The reaction may become difficult to control at a larger scale.- Ensure adequate cooling and temperature monitoring. - Consider a semi-batch or continuous flow process for better heat management.
Reagent handling: Some reagents, particularly those for trifluoromethylation, can be hazardous and expensive.- Review safety data sheets (SDS) and implement appropriate handling procedures. - Explore more cost-effective and safer alternative reagents if possible.[1][2]
Mixing issues: Inadequate mixing in a larger reactor can lead to localized "hot spots" and side reactions.- Use an appropriate stirrer and agitation speed for the reactor volume. - Ensure all reactants are well-dispersed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most likely synthetic routes are the oxidation of 5-(trifluoromethyl)furfural and the carboxylation of 2-(trifluoromethyl)furan. The choice of route often depends on the availability and cost of the starting materials.

Q2: How does the trifluoromethyl group affect the reaction conditions?

A2: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the furan ring towards certain reactions. It can also influence the acidity of the carboxylic acid group, which may affect work-up and purification procedures. The C-CF3 bond is generally stable, but can be susceptible to cleavage under very harsh conditions.[3][4]

Q3: What are the key safety precautions to consider when working with trifluoromethylated compounds?

A3: When handling trifluoromethylating agents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some trifluoromethylating agents can be moisture-sensitive or thermally unstable. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This allows you to determine the consumption of starting material and the formation of the product.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. It is advisable to store it in a tightly sealed container under an inert atmosphere to prevent degradation.

Experimental Protocols

Disclaimer: The following protocols are representative examples and may require optimization for specific laboratory or industrial-scale production.

Method 1: Oxidation of 5-(Trifluoromethyl)furfural

This method involves the oxidation of the aldehyde group of 5-(trifluoromethyl)furfural to a carboxylic acid.

Materials:

  • 5-(Trifluoromethyl)furfural

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide, or a milder oxidant like sodium chlorite)

  • Appropriate solvent (e.g., acetone, water, or a biphasic system)

  • Acid for work-up (e.g., hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve 5-(Trifluoromethyl)furfural in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the mixture to the desired temperature (e.g., 0-5 °C).

  • Slowly add the oxidizing agent to the solution while maintaining the temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite for permanganate).

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Carboxylation of 2-(Trifluoromethyl)furan

This method involves the direct carboxylation of the furan ring at the 5-position.

Materials:

  • 2-(Trifluoromethyl)furan

  • Strong base (e.g., n-butyllithium)

  • Dry ice (solid carbon dioxide)

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Acid for work-up (e.g., hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-(Trifluoromethyl)furan in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the strong base (e.g., n-butyllithium) to the solution.

  • Stir the mixture at low temperature for a specified time to allow for metalation.

  • Carefully add crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables provide hypothetical but realistic data for the two synthetic routes described above. This data is for illustrative purposes and will likely vary depending on the specific reaction conditions and scale.

Table 1: Hypothetical Reaction Parameters for the Oxidation of 5-(Trifluoromethyl)furfural

ParameterCondition ACondition BCondition C
Oxidizing Agent KMnO₄Jones ReagentNaClO₂
Solvent Acetone/WaterAcetonet-BuOH/Water
Temperature (°C) 0 - 100 - 525
Reaction Time (h) 4212
Yield (%) 657585
Purity (%) 889295

Table 2: Hypothetical Reaction Parameters for the Carboxylation of 2-(Trifluoromethyl)furan

ParameterCondition ACondition BCondition C
Base n-BuLis-BuLiLDA
Solvent THFDiethyl EtherTHF
Temperature (°C) -78-78-78
Reaction Time (h) 22.53
Yield (%) 707268
Purity (%) 909189

Visualizations

experimental_workflow_oxidation start Start: 5-(Trifluoromethyl)furfural dissolve Dissolve in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant monitor Monitor Reaction (TLC/GC) add_oxidant->monitor quench Quench Reaction monitor->quench acidify Acidify (pH 2) quench->acidify extract Extract with Organic Solvent acidify->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end_product End: this compound purify->end_product

Caption: Workflow for the oxidation of 5-(Trifluoromethyl)furfural.

experimental_workflow_carboxylation start Start: 2-(Trifluoromethyl)furan dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to -78 °C dissolve->cool add_base Add Strong Base cool->add_base metalation Stir for Metalation add_base->metalation add_co2 Add Dry Ice (CO2) metalation->add_co2 warm Warm to Room Temp. add_co2->warm quench_acidify Quench and Acidify warm->quench_acidify extract Extract with Organic Solvent quench_acidify->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end_product End: this compound purify->end_product

Caption: Workflow for the carboxylation of 2-(Trifluoromethyl)furan.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes degradation Degradation? low_yield->degradation No impure_reagents Impure Reagents? low_yield->impure_reagents Still Low increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes change_catalyst Change Catalyst incomplete_reaction->change_catalyst No milder_conditions Use Milder Conditions degradation->milder_conditions Yes inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Also purify_reagents Purify Reagents impure_reagents->purify_reagents Yes

Caption: Troubleshooting logic for low product yield.

References

How to resolve issues with the crystallization of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-2-furoic acid. The following sections offer solutions to common crystallization challenges to facilitate the purification of this compound.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of this compound and provides practical solutions.

Question: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the rate of cooling is too fast. Impurities can also lower the melting point, contributing to this issue.

Solutions:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator or ice bath). A slower cooling process encourages the formation of an ordered crystal lattice.

  • Increase the solvent volume: Add more solvent to the mixture to ensure the compound remains dissolved at a lower temperature, ideally below its melting point.

  • Use a seed crystal: If you have a pure crystal of this compound, adding it to the supersaturated solution can induce crystallization.

  • Scratch the inner surface of the flask: Gently scratching the flask below the solvent level with a glass rod can create nucleation sites for crystal growth.

Question: I am only obtaining very fine needles or a powder, not well-defined crystals. How can I improve crystal size and quality?

Answer: The formation of small crystals or powders is often a result of rapid crystallization from a highly supersaturated solution.

Solutions:

  • Decrease the rate of crystallization:

    • Slow cooling: As mentioned above, a slower cooling rate allows for larger and more well-defined crystals to form.

    • Vapor diffusion: Dissolve the compound in a good solvent and place this solution in a larger container with a poor solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting slow crystal growth.

    • Solvent evaporation: Loosely cover the flask containing the solution to allow for the slow evaporation of the solvent. This method is suitable when using a single solvent system.

  • Optimize the solvent system: Experiment with different solvents or solvent mixtures. A solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal.

Question: How do I choose an appropriate solvent for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. The principle of "like dissolves like" is a good starting point. Given the presence of a polar carboxylic acid group and a more nonpolar trifluoromethyl-furan ring, a range of solvents could be effective.

Solvent Selection Strategy:

  • Start with single solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when heated.

  • Consider solvent mixtures: If a single solvent is not ideal, a binary solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Potential Solvents to Screen:

  • Polar protic solvents: Water, Ethanol, Methanol

  • Polar aprotic solvents: Acetone, Ethyl acetate

  • Nonpolar solvents: Toluene, Hexanes, Cyclohexane

  • Solvent mixtures: Ethanol/Water, Acetone/Hexanes, Ethyl acetate/Hexanes, Toluene/Hexanes

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: Are there any known incompatibilities I should be aware of when heating solutions of this compound?

A2: Furoic acids can be sensitive to high temperatures and strong acidic or basic conditions, which may lead to decomposition. It is advisable to use moderate heating and avoid prolonged exposure to high temperatures.

Q3: Can I use co-crystallization to purify this compound?

A3: Co-crystallization with a suitable co-former can sometimes improve crystal quality and handling properties. This is an advanced technique that would require screening for appropriate co-formers that can form stable hydrogen bonds or other non-covalent interactions with the carboxylic acid group.

Data Presentation

Table 1: Physical Properties of Structurally Related Furoic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Furoic acidC₅H₄O₃112.08128-132
5-Nitro-2-furoic acidC₅H₃NO₅157.08185-189[1]
5-Methyl-2-furoic acidC₆H₆O₃126.11136-137
5-Hydroxymethyl-2-furancarboxylic acidC₆H₆O₄142.11Not specified
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acidC₇H₅F₃O₃194.11Not specified

Note: Data for 2-furoic acid, 5-methyl-2-furoic acid, and 5-hydroxymethyl-2-furancarboxylic acid are from general chemical information sources. Data for 5-nitro-2-furoic acid and 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid are from specific search results.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. If any solid remains, add a small amount of additional solvent until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Binary Solvent Recrystallization

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Single Solvent Recrystallization protocol.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Clear solution ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry troubleshooting_crystallization start Crystallization Issue oiling_out Compound 'oiling out'? start->oiling_out fine_powder Fine powder/small needles? oiling_out->fine_powder No solution1 Decrease cooling rate Increase solvent volume Use seed crystal oiling_out->solution1 Yes solution2 Slower crystallization method (slow cooling, vapor diffusion) Optimize solvent system fine_powder->solution2 Yes end Obtain pure crystals fine_powder->end No solution1->end solution2->end

References

Technical Support Center: Purification of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 5-(Trifluoromethyl)-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include residual starting materials from the synthesis, byproducts such as other furan derivatives, and degradation products. Without specific analysis of your crude material, it is difficult to identify exact impurities. However, general classes of impurities may include unreacted starting materials or intermediates and colored polymeric material.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective methods for purifying solid organic acids like this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature of the impurities, the quantity of material to be purified, and the desired final purity.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For this compound, you can screen solvents like water, heptane, toluene, or mixtures of solvents such as ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the desired product when hot but allow it to crystallize out upon cooling, while the impurities either remain dissolved in the cold solvent or are insoluble in the hot solvent.

Q4: My recrystallized product is still colored. What should I do?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before the filtration step of recrystallization. The charcoal adsorbs the colored impurities. Use a small amount of charcoal and filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.

Q5: What are the recommended stationary and mobile phases for column chromatography of this compound?

A5: For column chromatography of an acidic compound like this compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and improve the peak shape by preventing tailing.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated. - The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[3] - Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent. - Impurities are preventing crystal lattice formation.- Use a lower boiling point solvent or a solvent mixture. - Try to purify by another method first, such as column chromatography, to remove the problematic impurities.
Low recovery of the purified product. - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - The eluent polarity is too high or too low. - The column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first. Start with a less polar eluent and gradually increase the polarity. - Ensure the column is packed uniformly without any air bubbles or channels.
The compound is stuck on the column. - The eluent is not polar enough. - The compound is strongly interacting with the stationary phase.- Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small amount of a polar solvent like methanol may be necessary. - If using silica gel, the acidity of the compound may cause strong adsorption. Consider using a different adsorbent like alumina or a modified silica gel.
Streaking or tailing of the compound band. - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a competitive binder, like acetic acid, to the eluent to reduce interactions with the silica gel. - Use a larger column or load less material.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine the appropriate solvent by testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent mixture that provides good separation between the desired product and impurities (a retention factor, Rf, of ~0.3 for the product is often ideal). A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Run the column by passing the eluent through it. Start with the initial eluent and gradually increase the polarity if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Remove Insolubles) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry wash->dry end Pure Product dry->end Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis cluster_isolation Isolation start Crude Product load Dissolve & Load onto Silica Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Stability issues and degradation pathways of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-(Trifluoromethyl)-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a relatively stable compound under standard storage conditions (cool, dry, and dark). However, its stability can be compromised by exposure to high pH (alkaline conditions), elevated temperatures, and UV light. The primary degradation pathways include hydrolysis of the trifluoromethyl group, decarboxylation, and potential degradation of the furan ring.

Q2: How does pH affect the stability of this compound?

A2: The compound is most stable in neutral to mildly acidic conditions. Under strong basic (alkaline) conditions, the trifluoromethyl group is susceptible to hydrolysis, which can lead to the formation of a carboxylic acid group at the 5-position, ultimately yielding furan-2,5-dicarboxylic acid. The furan ring itself may also be susceptible to opening under harsh alkaline conditions.

Q3: Is this compound sensitive to light?

A3: Yes, similar to many aromatic and heterocyclic compounds, this compound can be susceptible to photodegradation upon exposure to UV light. This can lead to the formation of various degradation products, potentially including trifluoroacetic acid through cleavage of the C-CF3 bond.[1] It is recommended to store the compound in amber vials or otherwise protected from light.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate degradation. The most common thermal degradation pathway for furoic acids is decarboxylation, which would result in the formation of 2-(trifluoromethyl)furan.[2][3] This process is more likely to occur at temperatures approaching the compound's melting point or under reflux conditions.

Q5: What are the likely degradation products of this compound?

A5: Based on the chemical structure and known reactivity of related compounds, the following are potential degradation products:

  • Under basic hydrolysis: Furan-2,5-dicarboxylic acid.

  • Under thermal stress: 2-(Trifluoromethyl)furan (via decarboxylation).

  • Under photolytic stress: Trifluoroacetic acid and other furan-containing fragments.

  • Under oxidative stress: Ring-opened products and potentially hydroxylated derivatives.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after storage in a basic buffer. Hydrolysis of the trifluoromethyl group.1. Confirm the identity of the new peak using LC-MS. A mass corresponding to furan-2,5-dicarboxylic acid is expected. 2. Buffer your solutions to a pH below 8 for storage and during experiments if possible. 3. If alkaline conditions are necessary, minimize exposure time and temperature.
Loss of parent compound signal and appearance of a volatile impurity in GC-MS after heating. Thermal decarboxylation.1. The volatile impurity is likely 2-(trifluoromethyl)furan. Confirm with a reference standard if available. 2. Avoid excessive heating of the compound in solution or as a solid. 3. If heating is required for a reaction, use the lowest effective temperature and shortest possible time.
Discoloration and appearance of multiple new peaks in HPLC after exposure to ambient light. Photodegradation.1. Protect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under subdued lighting conditions. 3. If photodegradation is suspected, confirm by running a control sample that has been kept in the dark.
Inconsistent results or loss of potency in biological assays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Prepare fresh stock solutions for each experiment. 3. Consider the use of antioxidants in the formulation if oxidative degradation is suspected.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound cluster_hydrolysis Alkaline Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound hydrolysis_product Furan-2,5-dicarboxylic acid parent->hydrolysis_product Strong Base (e.g., NaOH) thermal_product 2-(Trifluoromethyl)furan parent->thermal_product Heat (Δ) (Decarboxylation) photo_product1 Trifluoroacetic acid parent->photo_product1 UV Light (hν) photo_product2 Furan ring fragments parent->photo_product2 UV Light (hν)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (UV light) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples by Stability-Indicating HPLC-UV/MS sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Products and Elucidate Degradation Pathways data->pathway

Caption: General workflow for forced degradation studies.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from a forced degradation study to illustrate potential stability outcomes.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 M HCl at 60°C24< 5%Not significant
0.1 M NaOH at 60°C825%Furan-2,5-dicarboxylic acid
10% H₂O₂ at RT24~10%Ring-opened products
Solid state at 80°C48< 2%Not significant
Solution at 80°C1215%2-(Trifluoromethyl)furan
UV Light (ICH Q1B)2420%Multiple minor products

Table 2: Hypothetical Half-life (t½) under Different pH and Temperatures

pHTemperature (°C)Half-life (t½) (hours)
3.025> 500
7.025> 500
10.025150
7.060200
10.06030

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.[4][5][6][7][8]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber, oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ to achieve a final concentration of 10% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of the solid compound in an oven at 80°C.

    • For solution-state studies, incubate a sealed vial of the stock solution at 80°C.

    • Analyze samples at 0, 12, 24, and 48 hours.

  • Photostability Testing:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples after the exposure period.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Use a UV detector at an appropriate wavelength (determined by UV scan) and a mass spectrometer for peak identification.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the peak areas of any degradation products.

    • Use mass spectrometry data to propose structures for the major degradation products.

References

Overcoming challenges in the halogenation of 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of 5-(Trifluoromethyl)-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of halogenated derivatives of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the halogenation of this compound?

Due to the strong electron-withdrawing nature of both the trifluoromethyl group at the C5 position and the carboxylic acid group at the C2 position, the furan ring is deactivated towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the C4 position, and to a lesser extent, the C3 position. Therefore, the primary product expected from monohalogenation is 4-halo-5-(trifluoromethyl)-2-furoic acid .

Q2: Why is my halogenation reaction resulting in a low yield or no reaction?

The furan ring in this compound is significantly deactivated, making it less reactive than unsubstituted furan.[1][2] This can lead to sluggish or incomplete reactions. To address this, consider the following:

  • Increase the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy.

  • Use a more potent halogenating agent: For instance, if N-bromosuccinimide (NBS) is not effective, switching to bromine with a Lewis acid catalyst might be necessary.

  • Increase the reaction time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or LC-MS.

  • Ensure anhydrous conditions: Moisture can consume some halogenating reagents and interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

Polyhalogenation is a common issue in furan chemistry, although it is less problematic with deactivated substrates.[1][3] Potential side products could include:

  • Dihalogenated products: Such as 3,4-dihalo-5-(trifluoromethyl)-2-furoic acid.

  • Starting material: Unreacted this compound.

  • Degradation products: Furans can be sensitive to strongly acidic or oxidative conditions, which can lead to ring-opening.[1]

To minimize side products, it is crucial to control the stoichiometry of the halogenating agent and to maintain the recommended reaction temperature.

Q4: How can I best purify the halogenated product?

Purification can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often effective.

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane is a standard approach.

  • Acid-base extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.

Troubleshooting Guides

Problem 1: Incomplete Reaction

IncompleteReaction start Incomplete Reaction (Starting material remains) check_conditions Verify Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry start->check_conditions stronger_reagent Consider a More Reactive Halogenating Agent start->stronger_reagent If standard methods fail increase_temp Increase Temperature (in increments of 10°C) check_conditions->increase_temp If conditions are correct increase_time Increase Reaction Time (monitor by TLC/LC-MS) check_conditions->increase_time If conditions are correct add_reagent Add More Halogenating Reagent (0.1-0.2 eq.) check_conditions->add_reagent If conditions are correct success Reaction Complete increase_temp->success increase_time->success add_reagent->success stronger_reagent->success

Problem 2: Formation of Multiple Products

MultipleProducts start Multiple Products Observed (by TLC/LC-MS) identify_products Characterize Side Products (NMR, MS) start->identify_products polyhalogenation Polyhalogenation Suspected identify_products->polyhalogenation If higher MW products degradation Degradation Suspected identify_products->degradation If lower MW fragments reduce_reagent Decrease Stoichiometry of Halogenating Agent polyhalogenation->reduce_reagent lower_temp Lower Reaction Temperature polyhalogenation->lower_temp degradation->lower_temp milder_reagent Use a Milder Halogenating Agent degradation->milder_reagent purify Optimize Purification (Column Chromatography, Recrystallization) reduce_reagent->purify lower_temp->purify milder_reagent->purify

Data Presentation

Table 1: Comparison of Halogenation Methods for 2-Furoic Acid Derivatives

HalogenationReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Bromination Bromine (Br₂)Carbon Tetrachloride45-5024Moderate to High[4]
Bromination N-Bromosuccinimide (NBS) / AIBNCarbon TetrachlorideRefluxVariesHigh[4]
Iodination KI, H₂O₂Ethanol/Water (3:1)70688.1[4][5]
Chlorination Ethyl 5-chloro-2-furancarboxylate, NaOHEthanol/WaterRoom Temp1-[4]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Bromination of this compound

BrominationWorkflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., CCl₄) start->dissolve add_nbs Add N-Bromosuccinimide (NBS) (1.05 eq.) and a radical initiator (e.g., AIBN) dissolve->add_nbs reflux Heat the mixture to reflux add_nbs->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction to room temperature monitor->cool filter Filter off the succinimide byproduct cool->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product by recrystallization or column chromatography concentrate->purify end End purify->end

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide and wash with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 4-bromo-5-(trifluoromethyl)-2-furoic acid.

Protocol 2: Iodination of this compound

Materials:

  • This compound

  • Potassium iodide (KI)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Ethanol

  • Water

  • Sodium bisulfite solution

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of ethanol and water (3:1).

  • Add this compound (1.0 eq.) and potassium iodide (1.0 eq.).

  • Cool the mixture in an ice-water bath and slowly add hydrogen peroxide (2.0 eq.) dropwise.

  • After the addition is complete, heat the reaction to 70°C for 6 hours, monitoring by TLC.[5]

  • Cool the reaction to room temperature and add 0.1 M sodium bisulfite solution until the color of iodine disappears.

  • Extract the product with dichloromethane.

  • Wash the organic phase with saturated sodium bicarbonate solution.

  • Extract the aqueous layer again with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation and purify the product by silica gel column chromatography to obtain 4-iodo-5-(trifluoromethyl)-2-furoic acid.[5]

This technical support center provides a foundational guide to assist you in your research. For further details and specific applications, consulting the primary literature is always recommended.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 5-(Trifluoromethyl)-2-furoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to NMR Spectral Assignments

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(Trifluoromethyl)-2-furoic acid and its parent compound, 2-furoic acid. Due to the limited availability of direct experimental spectra for this compound, this document presents experimental data for 2-furoic acid and 5-methyl-2-furoic acid to offer a basis for spectral interpretation and prediction. The influence of the electron-withdrawing trifluoromethyl group on the chemical shifts of the furan ring protons and carbons is a key focus of this analysis.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-furoic acid and 5-methyl-2-furoic acid. This data serves as a benchmark for predicting the spectral characteristics of this compound. The numbering convention for the furan ring is provided in the molecular structure diagram below.

Table 1: ¹H NMR Spectral Data

CompoundSolventH3 (ppm)H4 (ppm)H5/CH₃ (ppm)COOH (ppm)
2-Furoic AcidDMSO-d₆7.22 (dd, J = 3.5, 0.8 Hz)6.64 (dd, J = 3.4, 1.7 Hz)7.90 (dd, J = 1.6, 0.8 Hz)~13.3 (br s)
5-Methyl-2-furoic AcidCDCl₃7.10 (d, J = 3.3 Hz)6.18 (d, J = 3.3 Hz)2.41 (s)~11.0 (br s)
This compound Predicted ~7.4-7.6 ~6.8-7.0 - ~13.5-14.0

Table 2: ¹³C NMR Spectral Data

CompoundSolventC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)CF₃ (ppm)COOH (ppm)
2-Furoic AcidDMSO-d₆145.38118.16112.52147.44-159.81
5-Methyl-2-furoic AcidCDCl₃147.2119.5109.4158.9-162.2
This compound Predicted ~144-146 ~120-122 ~114-116 ~140-142 (q) ~120-123 (q) ~158-160

Spectral Interpretation and Predictions for this compound:

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence at the C5 position of the furan ring is expected to have a significant deshielding effect on the adjacent protons and carbons.

  • ¹H NMR: The signals for H3 and H4 in this compound are predicted to shift downfield (to a higher ppm value) compared to 2-furoic acid due to the inductive electron withdrawal by the -CF₃ group. The coupling constants are expected to remain similar. The carboxylic acid proton is also anticipated to be slightly deshielded.

  • ¹³C NMR: The carbon atoms of the furan ring, particularly C5 and C3, are expected to be significantly deshielded. The C5 signal will likely appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The -CF₃ carbon itself will also appear as a quartet. The chemical shift of the carboxylic acid carbon (COOH) is not expected to change dramatically.

Experimental Protocols

A general methodology for acquiring ¹H and ¹³C NMR spectra for compounds like this compound is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm, CHCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a general workflow for NMR analysis.

G Molecular Structure and Atom Numbering cluster_0 This compound C2 C2 C3 C3 C2->C3 C_COOH C C2->C_COOH C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 O1 O1 C5->O1 C_CF3 C C5->C_CF3 O1->C2 O_COOH O C_COOH->O_COOH OH_COOH OH C_COOH->OH_COOH F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3

Caption: Molecular structure of this compound with atom numbering.

G General NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Assignment Structure Assignment and Interpretation Analysis->Assignment

Caption: A generalized workflow for NMR spectral acquisition and analysis.

A Comparative Analysis of the Reactivity of 5-(Trifluoromethyl)-2-furoic acid and Other 2-Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the chemical reactivity of 5-(Trifluoromethyl)-2-furoic acid in comparison to other 5-substituted 2-furoic acid derivatives, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the reactivity of this compound with other key 2-furoic acid derivatives, namely 5-nitro-2-furoic acid, 5-methyl-2-furoic acid, and the parent 2-furoic acid. The electronic effects of the substituents at the 5-position of the furan ring significantly influence the reactivity of the carboxylic acid group in various reactions, including esterification, amidation, and decarboxylation.

Influence of Substituents on Acidity and Reactivity

The reactivity of the carboxylic acid group in 2-furoic acid derivatives is primarily governed by the electronic properties of the substituent at the 5-position. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid (lower pKa value) by stabilizing the resulting carboxylate anion through inductive and resonance effects. This enhanced acidity generally translates to a higher reactivity of the carboxylic acid and its derivatives (like acyl chlorides) towards nucleophiles in reactions such as esterification and amidation. Conversely, electron-donating groups (EDGs) decrease acidity and reactivity.

The order of reactivity is directly correlated with the electron-withdrawing strength of the 5-substituent. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. The nitro group (-NO₂) is another powerful electron-withdrawing group, exerting its effect through both induction and resonance. In contrast, the methyl group (-CH₃) is an electron-donating group.

Based on these electronic effects, the expected order of reactivity for the carboxylic acid group is:

5-nitro-2-furoic acid > this compound > 2-furoic acid > 5-methyl-2-furoic acid

Comparative Physicochemical and Reactivity Data

The following table summarizes key physicochemical properties and available reactivity data for the compared 2-furoic acid derivatives. It is important to note that direct comparative kinetic data under identical conditions is scarce in the literature. Therefore, the presented reactivity data is a compilation from various sources and should be interpreted with consideration of the differing experimental conditions.

CompoundSubstituent (at C5)pKaHammett Constant (σp) of SubstituentRelative Reactivity TrendDecarboxylation Temperature (°C)
5-nitro-2-furoic acid-NO₂~2.06 (Predicted)[1]0.78HighestNot explicitly found, but expected to be lower than 2-furoic acid. Enzymatic decarboxylation was not detected in one study.[2][3]
This compound-CF₃Not explicitly found (Predicted to be between 2-furoic acid and 5-nitro-2-furoic acid)0.54HighNot explicitly found, but expected to be lower than 2-furoic acid.
2-furoic acid-H3.160.00ModerateStarts at ~140-160[4]
5-methyl-2-furoic acid-CH₃~3.41 (Predicted)-0.17LowestNot explicitly found, but expected to be higher than 2-furoic acid.

Note: The Hammett constant (σp) is a measure of the electronic effect of a substituent in the para position of a benzene ring and is used here as an approximation of the electronic effect on the furan ring.

Key Reactions and Mechanistic Considerations

Esterification and Amidation

Esterification and amidation reactions of carboxylic acids proceed via nucleophilic acyl substitution. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups at the 5-position increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol or an amine.

Therefore, 5-nitro-2-furoic acid and this compound are expected to undergo esterification and amidation more readily than 2-furoic acid and 5-methyl-2-furoic acid. While specific comparative kinetic data is limited, the trend in acidity (pKa values) strongly supports this reactivity pattern.

Decarboxylation

Thermal decarboxylation of 2-furoic acid to furan and carbon dioxide is known to occur at elevated temperatures, typically starting around 140-160°C.[4] The stability of the carbanion intermediate formed upon decarboxylation influences the reaction rate. Electron-withdrawing groups at the 5-position can stabilize this intermediate, thereby facilitating decarboxylation at lower temperatures. Consequently, 5-nitro-2-furoic acid and this compound are predicted to decarboxylate more easily than 2-furoic acid, while 5-methyl-2-furoic acid would be more resistant to decarboxylation.

Experimental Protocols

The following are generalized protocols for key reactions that can be adapted for a comparative study of the reactivity of 2-furoic acid derivatives.

Protocol 1: Comparative Esterification via Acid Catalysis (Fischer Esterification)

Objective: To compare the relative rates of esterification of 5-substituted 2-furoic acids.

Materials:

  • This compound

  • 5-nitro-2-furoic acid

  • 5-methyl-2-furoic acid

  • 2-furoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, reflux condensers, Dean-Stark trap, separatory funnel)

  • Heating mantles

  • Magnetic stirrers

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To four separate round-bottom flasks equipped with a Dean-Stark trap and a reflux condenser, add equimolar amounts (e.g., 10 mmol) of each of the four 2-furoic acid derivatives.

  • Add a 5-fold molar excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask. Toluene can be used as a co-solvent to aid in azeotropic removal of water.

  • Heat the reaction mixtures to reflux with vigorous stirring.

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by GC-MS to determine the conversion to the corresponding ethyl ester.

  • After a set reaction time (e.g., 6 hours), cool the reaction mixtures to room temperature.

  • Dilute each mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the yield of the purified esters by GC-MS.

Protocol 2: Comparative Amidation using a Coupling Agent

Objective: To compare the yields of amidation of 5-substituted 2-furoic acids under standardized conditions.

Materials:

  • This compound

  • 5-nitro-2-furoic acid

  • 5-methyl-2-furoic acid

  • 2-furoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrers

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • In four separate flasks, dissolve equimolar amounts (e.g., 5 mmol) of each of the four 2-furoic acid derivatives and HOBt (1.2 equivalents) in anhydrous DCM.

  • To each flask, add benzylamine (1.1 equivalents).

  • Cool the mixtures to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to each flask and stir the reactions at 0°C for 30 minutes, then allow them to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reactions by thin-layer chromatography (TLC).

  • Upon completion, dilute each reaction mixture with DCM and wash sequentially with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amides by column chromatography on silica gel.

  • Determine the yield of the purified amides and analyze their purity by HPLC.

Visualizing Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the reactivity of these compounds and a typical experimental workflow.

cluster_reactivity Relative Reactivity of 5-Substituted 2-Furoic Acids 5-nitro-2-furoic acid 5-nitro-2-furoic acid This compound This compound 5-nitro-2-furoic acid->this compound > 2-furoic acid 2-furoic acid This compound->2-furoic acid > 5-methyl-2-furoic acid 5-methyl-2-furoic acid 2-furoic acid->5-methyl-2-furoic acid >

Caption: Relative reactivity towards nucleophilic acyl substitution.

start Start: Select 2-Furoic Acid Derivative reactants Mix with Alcohol/Amine and Catalyst/Coupling Agent start->reactants reaction Heat/Stir for a Defined Time reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification analysis Analyze Yield and Purity (GC-MS/HPLC) purification->analysis end End: Characterized Product analysis->end

Caption: General experimental workflow for reactivity studies.

Furoic_Acid 2-Furoic Acid Derivative Acyl_Halide Acyl Halide (e.g., with SOCl₂) Furoic_Acid->Acyl_Halide Ester Ester (with Alcohol) Furoic_Acid->Ester Direct Esterification Amide Amide (with Amine) Furoic_Acid->Amide Direct Amidation (Coupling Agent) Decarboxylation Decarboxylation (Heat) Furoic_Acid->Decarboxylation Acyl_Halide->Ester Acyl_Halide->Amide Furan Furan Derivative Decarboxylation->Furan

Caption: Key reaction pathways of 2-furoic acid derivatives.

Conclusion

The reactivity of this compound is significantly enhanced compared to the parent 2-furoic acid and its electron-donating group-substituted analogue, 5-methyl-2-furoic acid. This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group. Its reactivity is expected to be comparable to, though likely slightly less than, that of 5-nitro-2-furoic acid. For researchers and professionals in drug development, the tunable reactivity of these derivatives offers a valuable tool for the synthesis of novel compounds. The choice of a specific 2-furoic acid derivative will depend on the desired reaction rate and the compatibility of the substituents with other functional groups in the molecule. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reactivity of these important building blocks.

References

Spectroscopic Comparison: 5-(Trifluoromethyl)-2-furoic Acid and Related Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for 5-(Trifluoromethyl)-2-furoic acid is presented in comparison to the well-characterized 2-furoic acid and 5-nitro-2-furoic acid. This guide provides researchers, scientists, and drug development professionals with a comparative understanding of the spectroscopic properties of these structurally related compounds, supported by experimental data and protocols.

The introduction of a trifluoromethyl group at the 5-position of the furan ring significantly influences the electronic properties and, consequently, the vibrational and fragmentation patterns of the parent molecule, 2-furoic acid. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Comparative FT-IR Spectral Data

The FT-IR spectra of furoic acid derivatives are characterized by distinct absorption bands corresponding to the carboxylic acid functional group and the furan ring. The table below summarizes the key vibrational frequencies for this compound and its analogs.

Functional GroupVibrational Mode2-Furoic Acid (cm⁻¹)5-Nitro-2-furoic Acid (cm⁻¹)This compound (Expected, cm⁻¹)
O-H (Carboxylic Acid)Stretching3200-2500 (broad)3100-2500 (broad)~3200-2500 (broad)
C=O (Carboxylic Acid)Stretching~1700-1680~1710~1720-1700
C=C (Furan Ring)Stretching~1581, 1476~1590, 1480~1590-1570, ~1480-1460
C-O (Furan Ring)Stretching~1295, 1180~1300, 1190~1300-1280, ~1190-1170
C-CF₃Stretching--~1350-1150 (strong, multiple bands)
NO₂Asymmetric Stretching-~1530-
NO₂Symmetric Stretching-~1350-

Note: The data for 2-furoic acid and 5-nitro-2-furoic acid are based on published experimental values. The expected ranges for this compound are inferred from the known effects of trifluoromethyl substitution.

The presence of the strongly electron-withdrawing trifluoromethyl group is expected to cause a slight blueshift in the C=O stretching frequency compared to 2-furoic acid. The most significant difference will be the appearance of strong absorption bands in the 1350-1150 cm⁻¹ region, characteristic of C-F stretching vibrations.

Comparative Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectra of these furoic acid derivatives are expected to show characteristic fragmentation pathways.

IonDescription2-Furoic Acid (m/z)This compound (Expected m/z)
[M]⁺Molecular Ion112180
[M - OH]⁺Loss of hydroxyl radical95163
[M - COOH]⁺Loss of carboxyl group67135
[M - H₂O]⁺Loss of water (from rearrangement)94162
[M - CO]⁺Loss of carbon monoxide84152
[C₄H₃O]⁺Furan ring fragment67-
[CF₃]⁺Trifluoromethyl cation-69
[M - CF₃]⁺Loss of trifluoromethyl radical-111

The mass spectrum of this compound is expected to be dominated by fragmentation pathways involving the loss of the trifluoromethyl group and the carboxylic acid moiety. The presence of a prominent peak at m/z 69 would be a strong indicator of the CF₃ group.

Experimental Protocols

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition:

  • A background spectrum of the empty sample chamber is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The infrared spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis Sample Solid Sample FTIR_Pellet Prepare KBr Pellet Sample->FTIR_Pellet MS_Intro Direct Insertion/ GC Inlet Sample->MS_Intro FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Pellet->FTIR_Acquire FTIR_Data FT-IR Spectrum FTIR_Acquire->FTIR_Data MS_Ionize Electron Ionization (70 eV) MS_Intro->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze MS_Data Mass Spectrum MS_Analyze->MS_Data

Caption: Workflow for FT-IR and Mass Spectrometry analysis.

Comparative Analysis of the Biological Activities of 5-(Trifluoromethyl)-2-furoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological properties of 5-substituted-2-furoic acid derivatives, offering a comparative analysis of their therapeutic potential based on available experimental data.

The furan ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Strategic substitution on the furan ring can significantly modulate the pharmacological profile of these compounds. This guide provides a comparative overview of the biological activities of 5-(Trifluoromethyl)-2-furoic acid and its analogs, focusing on how different substituents at the 5-position influence their efficacy.

Antimicrobial Activity

Derivatives of 2-furoic acid have shown notable potential as antimicrobial agents. The introduction of different functional groups at the 5-position can significantly impact their spectrum of activity and potency against various pathogens.

While direct comparative studies including this compound are limited, research on analogous compounds provides valuable insights. For instance, a series of 5-substituted-2-furoyl diacylhydrazide derivatives have been synthesized and evaluated for their antifungal activity.[3] These studies suggest that the nature of the substituent at the 5-position plays a crucial role in determining the antifungal efficacy.

Furthermore, derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[4] This highlights the potential of developing highly effective antimicrobial agents through modifications at the 5-position of the furoic acid core.

Enzyme Inhibition

The inhibitory activity of 5-substituted-2-furoic acid analogs against various enzymes is a key area of investigation for their therapeutic applications.

One notable analog, 5-(tetradecyloxy)-2-furoic acid (TOFA), is a known inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. By inhibiting ACC, TOFA has demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential therapeutic strategy for prostate cancer.

Another area of interest is the inhibition of urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori. Chalcone derivatives incorporating a 5-aryl-2-furyl moiety have been identified as potent urease inhibitors, with some compounds showing greater efficacy than the standard drug thiourea.[5] The structure-activity relationship (SAR) studies from this research indicate that substitutions on the 5-aryl ring significantly influence the inhibitory activity.[5]

Comparative Data on 5-Substituted-2-Furoic Acid Analogs

To facilitate a clear comparison, the following table summarizes the biological activities of various 5-substituted-2-furoic acid analogs based on available data. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/AnalogBiological ActivityTarget/OrganismKey Findings
5-(Trifluoromethyl)-2-formylphenylboronic acid AntimicrobialC. albicans, A. niger, E. coli, B. cereusModerate to high activity; MIC value lower than Tavaborole for B. cereus.[6]
5-(4-Methylcarboxamidophenyl)-2-furoic acid derivatives AntimicrobialS. aureus, B. subtilis, P. aeruginosa, C. albicansPotent activity against a range of bacteria and fungi.[4]
2-Methyl-5-aryl-3-furoic acids AntifungalVarious fungiInteresting antifungal activity, but poor antibacterial activity.[7]
Derivatives of 2-furoic acid Anti-inflammatory-Some derivatives show good anti-inflammatory activity.
5-Nitro-2-furoic acid derivatives AntimicrobialMycobacteriaUsed in the synthesis of compounds with antimycobacterial evaluation.[8]
5-Hydroxymethyl-2-furoic acid Nematicidal, Lipid-loweringB. xylophilus, C. elegansEffective against certain nematodes and shows lipid-lowering effects.[9]
5-Bromo-2-furoic acid Chemical Intermediate-Primarily used in the synthesis of other biologically active molecules.
5-Methyl-2-furoic acid Chemical Intermediate-A versatile building block for various pharmaceuticals.[10]

Experimental Protocols

A general overview of the methodologies used to assess the biological activities of these compounds is provided below. For detailed protocols, please refer to the cited literature.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is typically evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution: A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

  • Agar Diffusion: A standardized inoculum of the microorganism is swabbed onto an agar plate. Discs impregnated with the test compound are placed on the agar surface. The diameter of the zone of growth inhibition around the disc is measured after incubation.

Enzyme Inhibition Assays

The inhibitory activity against specific enzymes is determined using various biochemical assays.

  • Urease Inhibition Assay: The activity of urease is measured by quantifying the ammonia produced from the hydrolysis of urea. The assay is performed in the presence and absence of the test compound to determine the percentage of inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[5]

Signaling Pathways and Mechanisms

Understanding the underlying mechanisms of action is crucial for drug development. While the specific signaling pathways for many 5-substituted-2-furoic acids are still under investigation, some insights have been gained for certain analogs.

For instance, the antimicrobial action of some furan derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following diagram illustrates a generalized experimental workflow for screening and evaluating the biological activity of novel chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar enzyme->sar mechanism Mechanism of Action Studies sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

General workflow for drug discovery.

The following diagram illustrates a simplified representation of a signal transduction pathway that can be modulated by enzyme inhibitors.

signaling_pathway receptor Receptor enzyme Target Enzyme receptor->enzyme activates product Product enzyme->product catalyzes inhibitor 5-Substituted-2-Furoic Acid Analog inhibitor->enzyme inhibits substrate Substrate substrate->enzyme response Cellular Response product->response triggers

Enzyme inhibition signaling pathway.

References

A Comparative Guide to the Structural Validation of Synthesized 5-(Trichloromethyl)-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the methods used to validate the chemical structure of synthesized 5-(trifluoromethyl)-2-furoic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing these compounds. The guide outlines the expected outcomes from various spectroscopic techniques and provides a framework for comparing the synthesized product with related furoic acid analogs.

The structural validation of novel compounds is a critical step in chemical synthesis, ensuring the identity and purity of the target molecule. For this compound and its derivatives, a combination of spectroscopic methods is essential for unambiguous characterization. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as the primary analytical tools.

Comparison of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and compare it with the parent compound, 2-furoic acid, and another substituted derivative, 5-(hydroxymethyl)-2-furoic acid. This comparison is crucial for understanding the influence of the trifluoromethyl group on the spectroscopic properties of the furoic acid scaffold.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)

CompoundH3 (ppm)H4 (ppm)Other Protons (ppm)-COOH (ppm)
2-Furoic Acid7.22 (dd)6.64 (dd)7.90 (dd, H5)~12.36 (s)
5-(Hydroxymethyl)-2-furoic acid7.10 (d)6.45 (d)4.50 (s, -CH₂OH)~12.5 (s)
This compound (Expected) ~7.5-7.7 (d) ~7.0-7.2 (d) - ~13.0 (s)

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, DMSO-d₆)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)Other Carbons (ppm)
2-Furoic Acid[1]145.38118.16112.52147.44159.81-
5-(Hydroxymethyl)-2-furoic acid~148~119~109~160~160~56 (-CH₂OH)
This compound (Expected) ~146 ~120 ~115 (q) ~140 (q) ~158 ~120 (q, -CF₃)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-Furoic Acid5-(Hydroxymethyl)-2-furoic acidThis compound (Expected)
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O (Carboxylic Acid)~1680~1675~1700
C-F Stretch--1100-1300 (strong)
Furan Ring C=C~1580, ~1470~1585, ~1475~1590, ~1480

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z of Molecular Ion [M]⁺
2-Furoic AcidC₅H₄O₃112.08112
5-(Hydroxymethyl)-2-furoic acidC₆H₆O₄142.11142
This compound C₆H₃F₃O₃ 180.08 180

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.

Synthesis of this compound

The synthesis of this compound has been reported by Grigorash et al. While the full experimental details from the original publication are not provided here, the synthesis generally involves the trifluoromethylation of a suitable furan precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • Instrumentation and Data Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For ¹⁹F NMR, use an appropriate probe and acquire a proton-decoupled spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum.

    • Record the sample spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

Visualizations

Experimental Workflow for Structural Validation

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structural Validation cluster_analysis Data Analysis Synthesis Synthesize 5-(Trifluoromethyl)-2-furoic Acid Derivative Purification Purify by Recrystallization or Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Compare Data with Expected Values NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for synthesis and structural validation.

Key Spectroscopic Correlations for this compound

G Key Spectroscopic Correlations cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry img H3 H3: ~7.5-7.7 ppm (d) H4 H4: ~7.0-7.2 ppm (d) COOH_H -COOH: ~13.0 ppm (s) CF3 -CF₃: ~-60 to -70 ppm (¹⁹F NMR) OH_IR O-H: 2500-3300 cm⁻¹ (broad) CO_IR C=O: ~1700 cm⁻¹ CF_IR C-F: 1100-1300 cm⁻¹ (strong) MS_M [M]⁺: m/z 180

References

Efficacy of 5-(Trifluoromethyl)-2-Furoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of compounds derived from or structurally related to 5-(trifluoromethyl)-2-furoic acid. The inclusion of a trifluoromethyl group in drug candidates often enhances their metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to the investigation of various trifluoromethyl-containing heterocyclic compounds for a range of therapeutic applications, most notably in oncology and anti-inflammatory research.

This document summarizes key efficacy data, details common experimental methodologies for assessing compound performance, and visualizes potential mechanisms of action through signaling pathway diagrams. The information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of Trifluoromethyl-Containing Heterocyclic Compounds

Table 1: In Vitro Anticancer Activity of Structurally Related Trifluoromethyl-Containing Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-(Trifluoromethyl)pyrimidineCompound 9uA549 (Lung)0.35Gefitinib-
MCF-7 (Breast)3.24
PC-3 (Prostate)5.12
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)25.4--
C32 (Melanoma)24.4
DU145 (Prostate)-
MCF-7/WT (Breast)-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from separate studies and direct comparison should be made with caution.

Table 2: Anti-Inflammatory Activity of a Structurally Related Trifluoromethyl-Containing Compound

CompoundAssayResultReference CompoundResult
FI-302 (Furo[3,2-b]indole-2-carboxamide derivative)Carrageenan-induced edemaPotent inhibitory effectMepirizole, Tiaramide2 to 7 times less potent

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the efficacy studies of novel therapeutic compounds.

1. In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment and exponential growth.[1]

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made and added to the wells to achieve a range of final concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated with the compounds for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator.[1]

  • MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add test compounds incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Signaling Pathways and Potential Mechanisms of Action

Compounds derived from this compound are hypothesized to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.

1. Anticancer Mechanism: Inhibition of Pro-Survival Signaling

Many trifluoromethyl-containing compounds have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or downstream signaling components like the PI3K/AKT pathway.[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Hypothesized Anticancer Signaling Pathway

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Compound This compound Derivative Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR/PI3K/AKT pathway.

2. Anti-Inflammatory Mechanism: Modulation of Inflammatory Mediators

The anti-inflammatory effects of furoic acid derivatives may be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by suppressing pro-inflammatory signaling pathways such as NF-κB and MAPK.[1]

Hypothesized Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor MAPK MAPK Pathway Receptor->MAPK IKK IKK Receptor->IKK Inflammatory_Genes Inflammatory Gene Expression MAPK->Inflammatory_Genes NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins NFkB->Inflammatory_Genes Compound This compound Derivative Compound->MAPK Inhibition Compound->IKK Inhibition Compound->COX2 Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

References

A Comparative Guide to the Structural Analysis of 5-(Trifluoromethyl)-2-furoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of a molecule is paramount in the fields of medicinal chemistry and material science. For 5-(Trifluoromethyl)-2-furoic acid, a compound of interest in drug development and organic synthesis, understanding its solid-state conformation can provide crucial insights into its physicochemical properties and biological activity. This guide offers an objective comparison between X-ray crystal structure analysis and alternative spectroscopic techniques for the structural elucidation of this and similar small molecules, supported by experimental data and detailed protocols.

Unambiguous Structure Determination: The Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the crystallographic data of a related halogenated aromatic carboxylic acid, 5-bromo-2-fluoronicotinic acid monohydrate, serves as an illustrative example of the data obtained.

Table 1: Representative Crystallographic Data for a Halogenated Aromatic Carboxylic Acid

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9894(4)
b (Å)13.6128(11)
c (Å)14.7495(12)
α (°)90
β (°)90
γ (°)90
Volume (ų)801.00(12)
Z4
R-factor (%)2.13

Data for 5-bromo-2-fluoronicotinic acid monohydrate.

Alternative and Complementary Approaches: Spectroscopic Analysis

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), provide valuable information about the connectivity and functional groups present in a molecule. While they do not typically provide a three-dimensional structure directly, they are essential for confirming the identity and purity of a compound and can offer insights into its electronic and conformational properties in solution.[3][4]

Table 2: Comparison of Analytical Techniques for Structural Analysis

TechniqueInformation ProvidedSample StateThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactions.[1][2]Crystalline SolidLowUnambiguous structure determination.[2]Requires single crystals of suitable quality.[5]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[3][4]SolutionHighProvides information on dynamic processes in solution.[4]Does not provide a direct 3D structure of the solid state.
FTIR Spectroscopy Presence of functional groups.[6]Solid or LiquidHighFast and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.[7]Gas or LiquidHighHigh sensitivity and can determine elemental composition.Does not provide stereochemical information.

Experimental Protocols

X-ray Crystal Structure Analysis Workflow

The process of determining a crystal structure via X-ray diffraction involves several key steps. The primary and often most challenging step is growing a single crystal of sufficient size and quality.[5][8]

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Compound Synthesis & Purification B Supersaturated Solution Preparation A->B C Slow Cooling / Solvent Evaporation B->C D Single Crystal Formation C->D E Mounting Crystal on Diffractometer D->E F X-ray Diffraction E->F G Data Collection (Intensities & Angles) F->G H Structure Solution (e.g., Direct Methods) G->H I Model Building & Refinement H->I J Validation & CIF File Generation I->J

Experimental workflow for X-ray crystal structure analysis.

  • Crystallization : A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent system. Single crystals are grown through slow cooling, slow solvent evaporation, or vapor diffusion.

  • Data Collection : A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and then refined to fit the experimental data, yielding the final atomic coordinates and other structural parameters.[8]

Spectroscopic Analysis Protocols
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired.[9]

  • Data Analysis : The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.[3]

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.[10]

  • Data Acquisition : A background spectrum is recorded, followed by the spectrum of the sample.

  • Data Analysis : The absorption bands in the spectrum are correlated to specific functional groups present in the molecule.[6]

  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system.

  • Ionization : The sample molecules are ionized, for example, by electrospray ionization (ESI) or electron impact (EI).[11]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) and detected.[7]

  • Data Analysis : The resulting mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern.

Conclusion

X-ray crystallography provides an unparalleled level of detail for the structural analysis of crystalline compounds like this compound, offering a definitive three-dimensional structure. However, the requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry serve as essential, high-throughput methods to confirm the identity, purity, and connectivity of the molecule. For a comprehensive understanding of a molecule's properties, a combination of these techniques is often the most effective approach, with spectroscopy providing crucial information in solution and X-ray crystallography revealing the precise solid-state architecture.

References

The Trifluoromethyl Group's Profound Impact on the Acidity of Furoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic influence of substituents on heterocyclic scaffolds is paramount. The trifluoromethyl (CF₃) group, renowned for its potent electron-withdrawing properties, dramatically alters the physicochemical characteristics of parent molecules. This guide provides a comparative study of the electronic effects of the trifluoromethyl group on furoic acids, supported by experimental data and detailed protocols.

Comparative Acidity Data

The acidity of an organic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] Its presence on an aromatic ring substantially increases the acidity of a carboxylic acid group.

To illustrate this effect, the table below presents the pKa values for unsubstituted 2-furoic and 3-furoic acids. For a comparative perspective on the magnitude of the CF₃ group's influence, the pKa values of benzoic acid and its trifluoromethyl-substituted analogue are also included. It is expected that substituting a CF₃ group onto the furan ring would lead to a comparable, significant decrease in the pKa of furoic acid.

CompoundStructurepKa (at 25°C)
2-Furoic Acid
alt text
3.12[3][4]
3-Furoic Acid3.9[2]
Benzoic Acid4.20
4-(Trifluoromethyl)benzoic Acid
alt text
3.77

Note: pKa values for benzoic acids are provided for comparison to demonstrate the acid-strengthening effect of the CF₃ group.

Quantifying the Electronic Effect: Hammett Constants

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). Electron-withdrawing groups have positive σ values. The trifluoromethyl group possesses a large positive σ value, indicating its strong electron-withdrawing nature through both inductive and resonance effects.[5]

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CF₃0.430.54

Source: Data derived from the ionization of substituted benzoic acids. These values are indicative of the electronic effect that would be observed in other aromatic systems, including furoic acids.

Visualizing the Inductive Effect

The strong inductive effect of the trifluoromethyl group is key to its ability to increase the acidity of furoic acid. The diagram below illustrates how the CF₃ group helps to delocalize and stabilize the negative charge of the carboxylate anion, thus facilitating the release of the proton.

Caption: Inductive stabilization of the furoate anion by the CF₃ group.

Experimental Protocols

Precise and reproducible experimental methods are crucial for the comparative analysis of these compounds. Below are detailed protocols for the synthesis of a representative trifluoromethyl-substituted furoic acid and the determination of its pKa.

Synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid

This protocol describes a common method for synthesizing a furoic acid derivative bearing a trifluoromethylphenyl group, which is a valuable intermediate in medicinal chemistry.

Objective: To synthesize 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid.

Materials:

  • 5-Bromo-2-furoic acid

  • 3-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furoic acid, 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and sodium carbonate (3 equivalents).

  • Solvent Addition: Add a 3:1 mixture of DME and water to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 85-90°C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 2M HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a toluene/hexane solvent system to yield the final product. The product can be characterized by its melting point (199-205 °C) and spectroscopic methods (NMR, IR, MS).[6][7]

Caption: Workflow for Suzuki coupling synthesis of a substituted furoic acid.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of acidic and basic compounds.[8][9]

Objective: To determine the pKa of a furoic acid derivative in an aqueous or mixed-solvent system.

Materials & Equipment:

  • Furoic acid sample (accurately weighed)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Potassium chloride (KCl)

  • High-purity water (and/or methanol if needed for solubility)

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or precision manual burette

  • Stir plate and magnetic stir bar

  • Constant temperature bath (to maintain 25°C)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the furoic acid in a known volume of water to create a solution of known concentration (e.g., 0.01 M). If solubility is an issue, a mixed solvent system (e.g., water-methanol) can be used.[9] Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker connected to a constant temperature bath set to 25.0 ± 0.1 °C. Immerse the calibrated pH electrode and the tip of the burette into the solution. Stir the solution gently.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the inflection point). This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[8]

  • Refinement: For higher accuracy, perform multiple titrations and average the results. The data can also be analyzed using computational methods like Gran plots or non-linear regression fitting to the titration curve equation.

References

A Comparative Guide to the Mechanism of Action of Bioactive 5-(Trifluoromethyl)-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action for bioactive derivatives of 5-(Trifluoromethyl)-2-furoic acid. Due to the limited publicly available research on direct derivatives, this document uses 5-Trifluoromethyl-2-formylphenylboronic acid , a structurally related compound with a well-documented antimicrobial mechanism, as a primary case study. This guide will serve as a framework for evaluating novel amide, ester, and other derivatives of this compound.

The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These properties make trifluoromethylated compounds promising candidates for drug development.

Case Study: 5-Trifluoromethyl-2-formylphenylboronic Acid

While not a direct derivative of this compound, 5-Trifluoromethyl-2-formylphenylboronic acid serves as an excellent model due to its demonstrated antimicrobial activity and elucidated mechanism of action.

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

The primary mechanism of action for 5-Trifluoromethyl-2-formylphenylboronic acid is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis.[2][3] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into proteins. Inhibition of this enzyme leads to the cessation of protein synthesis and ultimately, cell death.[2][4]

This mechanism is analogous to that of the FDA-approved antifungal drug Tavaborole (AN2690), which also targets LeuRS.[2] The boronic acid moiety is crucial for this activity. In solution, 5-Trifluoromethyl-2-formylphenylboronic acid can exist in equilibrium with its cyclic isomer, a 3-hydroxybenzoxaborole.[1][2] This cyclic form is believed to be the active species that binds to the editing site of the LeuRS enzyme, trapping the tRNA and preventing the completion of the aminoacylation process.[2]

cluster_pathway Proposed Mechanism of LeuRS Inhibition Leucine Leucine Aminoacylation Aminoacylation Leucine->Aminoacylation ATP ATP ATP->Aminoacylation LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Inhibitor 5-Trifluoromethyl-2- formylphenylboronic acid (Cyclic Form) Inhibitor->LeuRS Inhibits

Figure 1: Proposed mechanism of action of 5-Trifluoromethyl-2-formylphenylboronic acid.
Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 5-Trifluoromethyl-2-formylphenylboronic acid has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms. The data is summarized in the table below, with the known LeuRS inhibitor AN2690 (Tavaborole) as a comparator.

CompoundCandida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Bacillus cereus (MIC, µg/mL)
5-Trifluoromethyl-2-formylphenylboronic acid 12562.525031.25
AN2690 (Tavaborole) 62.531.25>50062.5

Data sourced from Adamczyk-Woźniak et al., 2020.[2]

The results indicate that 5-Trifluoromethyl-2-formylphenylboronic acid exhibits notable antifungal and antibacterial activity.[2] Significantly, it is more potent against the Gram-positive bacterium Bacillus cereus than the established drug AN2690.[2]

Hypothetical Comparison with this compound Derivatives

  • Do these derivatives retain the antimicrobial/biological activity?

  • If so, do they act via the same mechanism (LeuRS inhibition) or a different pathway?

  • How does their potency (e.g., MIC, IC50) compare to the parent compound or other known inhibitors?

The following table outlines a hypothetical comparison framework:

DerivativePredicted TargetKey MoA ExperimentExpected Outcome for Active Compound
Amide Derivative Leucyl-tRNA Synthetase (LeuRS) or other metabolic enzymesIn vitro LeuRS inhibition assayDose-dependent inhibition of LeuRS activity (low IC50)
Ester Derivative Leucyl-tRNA Synthetase (LeuRS) or cellular esterasesIn vitro LeuRS inhibition assay; Esterase stability assayInhibition of LeuRS; Susceptibility to hydrolysis by esterases

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the methodology used for 5-Trifluoromethyl-2-formylphenylboronic acid.[2]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial or fungal strains.

  • Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, YPD medium for yeast).

  • Sterile 96-well microplates.

  • Incubator.

Procedure:

  • Prepare a suspension of the microorganism in the growth medium to a concentration of approximately 10^6 Colony Forming Units (CFU)/mL.

  • Perform serial two-fold dilutions of the test compound stock solution in the growth medium directly in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 1 to 500 µg/mL).

  • Add the microorganism suspension to each well containing the diluted compound.

  • Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Malachite Green-Based)

This is a generalized spectrophotometric assay to quantify the inhibition of LeuRS activity.[3]

Objective: To measure the IC50 value of a compound against LeuRS by detecting the production of pyrophosphate (PPi).

Materials:

  • Purified LeuRS enzyme.

  • L-leucine.

  • ATP.

  • Cognate tRNA for leucine.

  • Inorganic pyrophosphatase.

  • Malachite green reagent.

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl).

  • Test compound at various concentrations.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-leucine, ATP, tRNA, and inorganic pyrophosphatase.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified LeuRS enzyme to the wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate that is produced from the enzymatic cleavage of PPi.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial mechanism of action studies of novel bioactive compounds.

cluster_workflow Experimental Workflow Synthesis Synthesis of 5-(CF3)-2-furoic acid derivatives Screening Antimicrobial/Bioactivity Screening (e.g., MIC) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID MoA_Studies Mechanism of Action Studies Hit_ID->MoA_Studies Target_ID Target Identification (e.g., LeuRS) MoA_Studies->Target_ID In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50) Target_ID->In_Vitro_Assay Docking Molecular Docking Target_ID->Docking Lead_Opt Lead Optimization In_Vitro_Assay->Lead_Opt Docking->Lead_Opt

Figure 2: A general workflow for bioactive derivative discovery and characterization.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)-2-furoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(Trifluoromethyl)-2-furoic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a chemical intermediate, this compound requires careful handling throughout its lifecycle, from use in research and development to final disposal. This guide provides essential safety and logistical information for the proper disposal of this compound, based on guidelines for structurally similar compounds.

I. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn when handling this compound:

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][4]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when dealing with dust or aerosols.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

II. Spill and Leak Procedures

In the event of a spill, immediate action is necessary to contain the material and prevent further contamination.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use absorbent materials, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully sweep or vacuum the spilled material into a designated, labeled waste container.[1] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste should be treated as hazardous and disposed of according to the procedures outlined below.

Major Spills:

  • Evacuate: Immediately evacuate the laboratory and surrounding areas.

  • Alert: Notify the appropriate emergency response team or environmental health and safety office.

  • Secure the Area: Prevent entry into the spill area.

  • Professional Cleanup: Allow trained personnel to manage the cleanup and disposal.

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[5] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1]

General Guidelines:

  • Waste Classification: This compound should be classified as hazardous chemical waste.

  • Containerization: Unused or waste this compound should be stored in its original container or a clearly labeled, sealed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[2] Do not dispose of this chemical down the drain or in the regular trash.

The following table summarizes key information for the safe handling and disposal of furoic acid derivatives, which can be used as a reference for this compound in the absence of a specific SDS.

Parameter Guideline References
Primary Hazards Skin, eye, and respiratory irritation. Potential for severe burns.[1][2]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat, respirator.[1][4]
Spill Cleanup Absorb with inert material, sweep/vacuum, place in a labeled container.[1]
Disposal Method Treat as hazardous waste. Use a licensed professional disposal service.[2][5]

IV. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Documentation & Compliance cluster_2 Off-Site Disposal A 1. Collect Waste in a Labeled, Sealed Container B 2. Store in a Designated Hazardous Waste Area A->B C 3. Classify Waste According to Regulations (e.g., EPA) B->C Regulatory Requirement D 4. Complete Hazardous Waste Manifest C->D E 5. Arrange for Pickup by a Licensed Waste Disposal Vendor D->E Logistical Step F 6. Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G 7. Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the relevant regulatory agencies for the most current and detailed guidance.

References

Personal protective equipment for handling 5-(Trifluoromethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)-2-furoic acid. The following procedures are based on the safety data for structurally similar compounds and general best practices for handling corrosive and fluorinated organic acids.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds like 5-Phenyl-2-(trifluoromethyl)-3-furoic acid, it is likely to be a skin, eye, and respiratory irritant, and may be harmful if swallowed.[1][2] Always handle this compound with the utmost care and use appropriate personal protective equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coatPrevents direct skin contact with the compound.[1][2]
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risks.

Operational Plan:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: First-Aid Measures

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response:

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and its waste must be handled as hazardous waste. Due to the presence of the trifluoromethyl group, this compound is a fluorinated organic acid, which can be persistent in the environment.

Disposal Protocol:

  • Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's waste management guidelines.

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This is to ensure the complete destruction of the stable carbon-fluorine bonds.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your environmental health and safety department for detailed instructions.

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing this compound and preparing a solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: the container of this compound, a clean and dry weighing vessel, a spatula, the chosen solvent, and appropriate volumetric glassware.

    • Don all required PPE as outlined in Table 1.

  • Weighing the Compound:

    • Inside the chemical fume hood, carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weighing vessel on an analytical balance.

    • Close the primary container tightly.

  • Preparing the Solution:

    • Place the weighing vessel containing the compound into the desired volumetric flask or beaker.

    • Slowly add the solvent to the vessel, ensuring to rinse any remaining solid into the bulk of the solvent.

    • Stir or sonicate as needed to fully dissolve the compound.

    • If using a volumetric flask, bring the solution to the final volume with the solvent.

    • Cap and label the solution container appropriately.

  • Cleanup:

    • Decontaminate the spatula and weighing vessel with an appropriate solvent.

    • Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

    • Clean the work area within the fume hood.

    • Remove and properly store or dispose of PPE.

    • Wash hands thoroughly.

Logical Workflow for Spill Response

The following diagram illustrates the step-by-step procedure for responding to a spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess DonPPE Don Appropriate PPE Assess->DonPPE Small Spill Evacuate Evacuate Immediate Area Assess->Evacuate Large Spill Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Alert Alert Others and Contact EHS Evacuate->Alert Secure Secure the Area Alert->Secure

Caption: Workflow for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.